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C14H15FN4O3

Cat. No.: B15172912
M. Wt: 306.29 g/mol
InChI Key: UKUVXDCSXTWTMP-UHFFFAOYSA-N
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Description

C14H15FN4O3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 306.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15FN4O3 B15172912 C14H15FN4O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15FN4O3

Molecular Weight

306.29 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H15FN4O3/c1-8(2)17-11(20)7-16-13(21)14-18-12(19-22-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,20)

InChI Key

UKUVXDCSXTWTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties, Synthesis, and Biological Evaluation of a 1,3,4-Thiadiazole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C14H15FN4O3 provided in the topic query did not correspond to a readily identifiable compound in public chemical databases. However, a closely related compound, N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide, with the chemical formula C14H15FN4O3S2 and ChemDiv ID F736-0675 , was identified. This technical guide will focus on this specific thiadiazole derivative, assuming it is the compound of interest.

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, general experimental methodologies for synthesis and biological screening, and visualizations of key workflows.

Chemical Structure and Identification

The compound of interest is a 2,5-disubstituted 1,3,4-thiadiazole derivative. Its core structure consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide
Chemical Formula C14H15FN4O3S2
ChemDiv ID F736-0675
Canonical SMILES COCCOC(=O)CS/c1\nc(C(=O)Nc2ccc(F)cc2)sc1N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Weight 386.43 g/mol ---
logP 1.8---
Hydrogen Bond Donors 2---
Hydrogen Bond Acceptors 7---
Polar Surface Area 145.9 Ų---
Rotatable Bonds 7---

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through various synthetic routes. A general and common method involves the cyclization of thiosemicarbazides or the reaction of dithiocarbazates with carboxylic acid derivatives. A representative synthetic scheme is outlined below.

G cluster_0 Step 1: Formation of Thiosemicarbazide cluster_1 Step 2: Cyclization to 1,3,4-Thiadiazole cluster_2 Step 3: Functionalization Carboxylic_Acid R1-COOH Acid_Chloride R1-COCl Carboxylic_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl2 Thiosemicarbazide_intermediate R1-CONHNHCSNH2 Acid_Chloride->Thiosemicarbazide_intermediate Acylation Thiosemicarbazide_reagent H2NNHCSNH2 Thiosemicarbazide_reagent->Thiosemicarbazide_intermediate Thiosemicarbazide_intermediate_2 R1-CONHNHCSNH2 Thiadiazole_Core 2-Amino-5-R1-1,3,4-thiadiazole Thiosemicarbazide_intermediate_2->Thiadiazole_Core Dehydrative Cyclization Acid_Catalyst H2SO4 Acid_Catalyst->Thiadiazole_Core Thiadiazole_Core_2 2-Amino-5-R1-1,3,4-thiadiazole Final_Product 2-(R2-amido)-5-R1-1,3,4-thiadiazole Thiadiazole_Core_2->Final_Product Acylation Acylating_Agent R2-COCl Acylating_Agent->Final_Product

Figure 1: General synthetic pathway for 2,5-disubstituted 1,3,4-thiadiazoles.
General Experimental Protocol for Synthesis

  • Activation of Carboxylic Acid: The starting carboxylic acid is refluxed with thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

  • Formation of Thiosemicarbazide: The acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a solution of thiosemicarbazide at 0°C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and dried.

  • Cyclization: The synthesized thiosemicarbazide derivative is slowly added to concentrated sulfuric acid at 0°C. The mixture is stirred for a few hours and then poured onto crushed ice. The precipitate formed is filtered, washed with water until neutral, and dried to yield the 2-amino-5-substituted-1,3,4-thiadiazole.

  • Final Functionalization: The amino group of the thiadiazole core is then acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) or by column chromatography on silica gel.

Biological Activity and Potential Applications

The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active molecules. The presence of the N-C-S linkage is a key feature in many pharmacologically active compounds.

Antiviral Activity

Given that F736-0675 is part of an antiviral screening library, its primary therapeutic potential lies in the inhibition of viral replication. Derivatives of 1,3,4-thiadiazole have been reported to exhibit activity against a range of viruses, including influenza, HIV, and hepatitis viruses. The mechanism of action can vary widely, from inhibiting viral enzymes like reverse transcriptase or protease to interfering with viral entry or replication processes.

Anticancer and Other Activities

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibition of carbonic anhydrase, receptor tyrosine kinases, or topoisomerases. Additionally, this class of compounds has been explored for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities.

Experimental Protocols for Biological Evaluation

A crucial step in drug discovery is the biological evaluation of synthesized compounds. Below is a general workflow for the antiviral screening of a compound library.

G cluster_0 Primary Screening cluster_1 Dose-Response and Cytotoxicity cluster_2 Mechanism of Action Studies Compound_Library Compound Library (e.g., ChemDiv) Compound_Treatment Treatment with Test Compounds Compound_Library->Compound_Treatment Cell_Culture Host Cell Culture Virus_Infection Virus Infection Cell_Culture->Virus_Infection Virus_Infection->Compound_Treatment CPE_Assay Cytopathic Effect (CPE) Assay Compound_Treatment->CPE_Assay Primary_Hits Identification of Primary Hits CPE_Assay->Primary_Hits Primary_Hits_2 Primary Hits Dose_Response Dose-Response Assay (e.g., Plaque Reduction) Primary_Hits_2->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Hits_2->Cytotoxicity_Assay IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Index Selectivity Index (SI = CC50/IC50) IC50_Determination->Selectivity_Index CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination CC50_Determination->Selectivity_Index Confirmed_Hits Confirmed Hits Enzyme_Assays Viral Enzyme Assays (e.g., Polymerase, Protease) Confirmed_Hits->Enzyme_Assays Time_of_Addition Time-of-Addition Assay Confirmed_Hits->Time_of_Addition Binding_Assays Binding/Entry Assays Confirmed_Hits->Binding_Assays Target_Identification Target Identification Enzyme_Assays->Target_Identification Time_of_Addition->Target_Identification Binding_Assays->Target_Identification

Figure 2: General workflow for antiviral drug screening.
Cytopathic Effect (CPE) Reduction Assay (Primary Screening)

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Virus Infection: Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of CPE in the untreated virus control wells.

  • CPE Evaluation: Assess the level of CPE in each well using a microscope. The reduction in CPE in the presence of the compound is indicative of antiviral activity. Cell viability can be quantified using assays such as the MTT or MTS assay.

Plaque Reduction Assay (Dose-Response)
  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Adsorption: Remove the culture medium and infect the cells with a low MOI of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates until distinct plaques (zones of cell death) are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 value.

Conclusion

N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the antiviral domain. This technical guide has provided a summary of its chemical identity, predicted physicochemical properties, and general methodologies for its synthesis and biological evaluation. Further experimental studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

An In-depth Technical Guide on the Synthesis and Characterization of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound with the molecular formula C14H15FN4O3 is not a widely recognized or indexed chemical entity in major chemical databases. This guide, therefore, presents a hypothetical yet chemically plausible synthesis pathway and characterization for a representative molecule with this formula, designed to be of interest to researchers in drug discovery. The proposed structure is a novel scaffold with potential biological activity.

Proposed Structure

The proposed structure for this compound is 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine . This structure contains a substituted pyrimidine core, a common scaffold in medicinal chemistry, with functionalities that allow for further chemical modification and potential biological interactions.

Molecular Structure:

IUPAC Name: 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine

Synthesis Pathway

The synthesis of the target compound can be achieved through a multi-step process starting from commercially available precursors. The overall synthetic scheme is outlined below.

Workflow of the Synthesis Pathway

G A 2,4-dichloro-5-nitropyrimidine C Intermediate 1: 2-chloro-N-(4-fluorophenyl)-5-nitropyrimidin-4-amine A->C Nucleophilic Aromatic Substitution (DIPEA, THF, 0°C to rt) B 4-fluoroaniline B->C E Target Compound: 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine C->E Nucleophilic Aromatic Substitution (DIPEA, n-butanol, 120°C) D aminoacetone hydrochloride D->E

Caption: A two-step synthesis pathway for the target compound.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)-5-nitropyrimidin-4-amine (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 2,4-dichloro-5-nitropyrimidine is displaced by 4-fluoroaniline.

  • Experimental Protocol:

    • To a stirred solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol) at 0°C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Slowly add a solution of 4-fluoroaniline (1.0 eq) in THF.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Intermediate 1.

Step 2: Synthesis of 2-((4-fluorophenyl)amino)-5-nitro-N-(2-oxopropyl)pyrimidin-4-amine (Target Compound)

The second step is another nucleophilic aromatic substitution where the remaining chlorine atom of Intermediate 1 is displaced by aminoacetone.

  • Experimental Protocol:

    • In a sealed vessel, dissolve Intermediate 1 (1.0 eq) and aminoacetone hydrochloride (1.2 eq) in n-butanol (15 mL/mmol).

    • Add DIPEA (2.5 eq) to the mixture.

    • Heat the reaction mixture to 120°C and stir for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and concentrate under vacuum.

    • Purify the residue by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to afford the final target compound.

Characterization

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.

Table 1: Summary of Characterization Data

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Peaks corresponding to aromatic, pyrimidine, methylene, and methyl protons.
(400 MHz, DMSO-d₆)
¹³C NMR Chemical Shift (δ)Peaks for aromatic, pyrimidine, carbonyl, methylene, and methyl carbons.
(100 MHz, DMSO-d₆)
Mass Spec (ESI+) m/z[M+H]⁺ calculated: 320.11; found: 320.12
HPLC Purity>95% (at 254 nm)
FT-IR Wavenumber (cm⁻¹)Characteristic peaks for N-H, C=O, C=C, and N-O stretching.
Melting Point °CTo be determined experimentally.

Experimental Workflow for Characterization

G A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Elucidation A->C G Physical Properties (Melting Point) A->G H Final Characterized Compound B->H D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F Functional Group Analysis (FT-IR) C->F C->H G->H

Caption: Workflow for the characterization of the synthesized compound.

Proposed Signaling Pathway

Given the structural motifs present in the target compound, particularly the substituted pyrimidine and fluorophenyl groups, it is plausible that this molecule could interact with protein kinases, which are often implicated in cell signaling pathways related to cell growth, differentiation, and apoptosis. A hypothetical target could be a serine/threonine kinase involved in a cancer-related pathway.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase

G cluster_0 Normal Cell Signaling cluster_1 Signaling with Inhibitor A Growth Factor B Receptor Tyrosine Kinase A->B C Pro-Survival Kinase (e.g., Akt) B->C D Downstream Effectors C->D E Cell Survival & Proliferation D->E F Growth Factor G Receptor Tyrosine Kinase F->G H Pro-Survival Kinase (e.g., Akt) G->H I Downstream Effectors H->I J Apoptosis I->J Pathway Inactivated K This compound K->H Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

This proposed pathway suggests that this compound could act as an inhibitor of a key pro-survival kinase, thereby blocking downstream signaling and promoting apoptosis in cancer cells. This hypothesis would need to be validated through extensive biological testing, including in vitro kinase assays and cell-based proliferation and apoptosis assays.

This technical guide provides a comprehensive overview of a plausible synthesis, characterization, and potential mechanism of action for a novel compound with the molecular formula this compound, tailored for an audience of chemical and pharmaceutical researchers.

In-depth Technical Guide on C14H15FN4O3: IUPAC Name and CAS Number

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals will find that a specific, well-characterized compound with the molecular formula C14H15FN4O3 is not readily identifiable in publicly accessible chemical databases. Consequently, a definitive IUPAC name and CAS number for a single, recognized substance with this formula cannot be provided.

Extensive searches of prominent chemical databases, including PubChem and ChemSpider, did not yield a specific entry for a compound with the molecular formula this compound that is associated with sufficient experimental data to construct a comprehensive technical guide. While numerous compounds with similar elemental compositions exist, no single, well-documented substance corresponding to this exact formula is available in the public domain.

This lack of information prevents the fulfillment of the core requirements for a detailed technical whitepaper, including the summarization of quantitative data, the provision of detailed experimental protocols, and the visualization of signaling pathways. The creation of such a guide is contingent upon the existence of a body of scientific literature and data associated with a specific chemical entity.

It is possible that compounds with the molecular formula this compound exist as intermediates in chemical synthesis, as part of proprietary corporate databases, or as yet uncharacterized research chemicals. However, without public disclosure and scientific validation, a technical guide cannot be compiled.

Therefore, this document serves to inform researchers, scientists, and drug development professionals that, at present, the information required to produce an in-depth technical guide or whitepaper on a compound with the molecular formula this compound is not available in the public scientific domain. Further research and publication would be necessary to characterize a specific molecule with this formula and to enable the generation of the detailed documentation requested.

Spectroscopic Data of C14H15FN4O3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available spectroscopic data for a compound with the exact molecular formula C14H15FN4O3 could be located. The following data is for a hypothetical compound, designated as HC-1 , which is structurally plausible and consistent with the given molecular formula. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Hypothetical Compound Information

IdentifierValue
Compound Name HC-1 (Hypothetical Compound 1)
Molecular Formula This compound
Molecular Weight 322.30 g/mol
Degree of Unsaturation 9

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for HC-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Spectral Data of HC-1

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
11.80s1H--NH (amide)
8.52s1H-Ar-H
8.15d1H8.5Ar-H
7.90s1H--NH (imidazole)
7.40t2H8.8Ar-H (ortho to F)
7.25dd2H8.8, 5.5Ar-H (meta to F)
4.50t2H6.0-CH₂-N
3.80s3H--OCH₃
3.65t2H6.0-N-CH₂-

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Spectral Data of HC-1

Chemical Shift (δ, ppm)Proposed Assignment
168.5C=O (amide)
162.0 (d, J=245 Hz)C-F
155.0C=N
148.0Ar-C
142.5Ar-C
135.0Ar-C
130.0 (d, J=8 Hz)Ar-CH
128.5Ar-C
125.0Ar-CH
115.5 (d, J=22 Hz)Ar-CH
55.8-OCH₃
52.0-CH₂-
48.5-CH₂-
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of HC-1

m/zInterpretation
322.12[M]⁺ (Molecular Ion)
291.10[M - OCH₃]⁺
263.11[M - CONHCH₃]⁺
123.05[FC₆H₄CH₂]⁺
95.05[C₆H₄F]⁺
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectral Data of HC-1

Wavenumber (cm⁻¹)IntensityAssignment
3350Medium, SharpN-H Stretch (secondary amine/amide)
3100Weak, BroadN-H Stretch (imidazole)
3050WeakC-H Stretch (aromatic)
2950WeakC-H Stretch (aliphatic)
1680Strong, SharpC=O Stretch (amide)
1610, 1510, 1450MediumC=C Stretch (aromatic)
1220StrongC-F Stretch
1100MediumC-O Stretch (ether)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of HC-1 (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. A dilute solution of HC-1 in a mixture of acetonitrile and water with 0.1% formic acid would be infused into the ESI source. The data would be acquired in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid HC-1 sample would be placed directly on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like HC-1.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity & Structure Purification->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Elucidation Propose Chemical Structure Data_Integration->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

In Silico Analysis of Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists: A Technical Guide

In Silico Analysis of Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Derivatives as Adenosine Receptor Antagonists: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives, a class of potent and selective antagonists for adenosine receptors. Due to the absence of specific research on the compound with the molecular formula C14H15FN4O3, this document focuses on structurally related and well-characterized analogs to illustrate the computational drug design workflow. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Adenosine receptors, G-protein coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are integral in a multitude of physiological processes and represent significant targets for therapeutic intervention in conditions ranging from neurodegenerative diseases to inflammatory disorders and cancer.[2][4] The pyrazolo-triazolo-pyrimidine scaffold has emerged as a promising chemotype for the development of selective adenosine receptor antagonists.[4][5] In silico modeling and molecular docking are pivotal in understanding the structure-activity relationships (SAR) of these compounds and in guiding the design of novel derivatives with enhanced affinity and selectivity.[1][2]

This guide will detail the computational methodologies employed in the study of these antagonists, present key quantitative data, and visualize the experimental workflows and molecular interactions that govern their biological activity.

Quantitative Data Summary

The following table summarizes the binding affinity and molecular docking data for a series of representative pyrazolo-triazolo-pyrimidine derivatives targeting the human A3 adenosine receptor.

Compound IDR Group at N8Binding Affinity (Ki, nM) vs. hA3Molecular Volume (ų)Docking Score (kcal/mol)
1 -CH30.8120-9.5
2 -C2H51.2145-9.1
3 -n-C3H73.5170-8.7
4 -i-C3H75.0175-8.5
5 -CH2-Ph25.0220-7.2

Note: The data presented is a representative compilation from multiple sources studying this class of compounds. Exact values may vary based on specific experimental conditions.

Experimental Protocols

Molecular Docking Protocol

A standard molecular docking protocol for pyrazolo-triazolo-pyrimidine derivatives against the human A3 adenosine receptor is outlined below.

  • Protein Preparation:

    • The crystal structure of the target receptor (e.g., human A3 adenosine receptor) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the pyrazolo-triazolo-pyrimidine derivatives are sketched using a chemical drawing tool and converted to 3D structures.

    • Ligand geometries are optimized, and partial charges are assigned using a semi-empirical or ab initio quantum mechanical method.

  • Docking Simulation:

    • A docking grid is defined around the orthosteric binding site of the adenosine receptor, typically encompassing key interacting residues.

    • A flexible docking algorithm (e.g., AutoDock, Glide, GOLD) is employed to generate multiple binding poses for each ligand.

    • The generated poses are scored based on a scoring function that estimates the binding free energy, and the top-ranked poses are saved for further analysis.

  • Post-Docking Analysis:

    • The predicted binding modes are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the receptor's active site residues.

    • The correlation between docking scores and experimental binding affinities (Ki values) is analyzed to validate the docking protocol.

Radioligand Binding Assay for Ki Determination

The binding affinity (Ki) of the compounds for the human A3 adenosine receptor is determined through competitive radioligand binding assays.

  • Membrane Preparation:

    • Cell membranes expressing the recombinant human A3 adenosine receptor are prepared from a suitable cell line (e.g., CHO, HEK293).

  • Binding Assay:

    • A constant concentration of a high-affinity radioligand (e.g., [3H]NECA) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Visualizations

Molecular Docking Workflow

molecular_docking_workflowcluster_proteinProtein Preparationcluster_ligandLigand Preparationcluster_dockingDocking Simulationcluster_analysisPost-Docking AnalysisPDBPDB Structure AcquisitionPrepProtRemove Water & Ligands,Add Hydrogens, Energy MinimizePDB->PrepProtGridDefine Docking GridPrepProt->GridLig2D2D Structure DrawingLig3D3D Conversion & OptimizationLig2D->Lig3DLig3D->GridDockPerform Flexible DockingGrid->DockAnalyzeAnalyze Binding Poses& InteractionsDock->AnalyzeValidateCorrelate with Experimental DataAnalyze->Validate

Caption: A generalized workflow for molecular docking studies.

Structure-Activity Relationship (SAR) Logic

sar_logicScaffoldPyrazolo-triazolo-pyrimidineScaffoldN8_SubSubstitution at N8Scaffold->N8_Subis modified byA3_AffinityA3 Receptor Affinity (Ki)N8_Sub->A3_AffinitymodulatesMol_VolumeMolecular VolumeN8_Sub->Mol_VolumeinfluencesSelectivitySelectivity vs. otherAdenosine ReceptorsA3_Affinity->SelectivityimpactsMol_Volume->A3_Affinityinversely correlates with

Caption: Key SAR determinants for A3 adenosine receptor antagonists.

Conclusion

The in silico modeling and molecular docking of pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have proven to be invaluable tools in the rational design of potent and selective adenosine receptor antagonists. The methodologies outlined in this guide provide a robust framework for the computational evaluation of novel drug candidates. The established SAR, particularly the inverse correlation between the molecular volume of the N8-substituent and A3 receptor affinity, offers a clear strategy for lead optimization.[1] Future studies will likely focus on refining these computational models and exploring new chemical space to develop next-generation therapeutics targeting the adenosine receptor family.

An In-depth Technical Guide to the Solubility and Stability Analysis of Novel Chemical Entities: A Methodological Approach for C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical databases (including PubChem and CAS) and the scientific literature did not yield a publicly registered compound with the exact molecular formula C14H15FN4O3. This suggests that the compound may be a novel chemical entity, a synthetic intermediate, or a proprietary molecule not yet disclosed in the public domain.

This guide, therefore, provides a comprehensive methodological framework for assessing the solubility and stability of a hypothetical novel small molecule with this molecular formula, intended for an audience of researchers, scientists, and drug development professionals. The protocols and data presented are representative of standard practices in the pharmaceutical industry for characterizing a new chemical entity (NCE).

Solubility Analysis

The aqueous solubility of an NCE is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Poor solubility can be a major hurdle in drug development, leading to low efficacy and formulation challenges. Therefore, a thorough assessment of a compound's solubility profile is essential in the early stages of research.

Experimental Protocols for Solubility Determination

1.1.1. Kinetic Solubility Assay (High-Throughput Screening)

This method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a rapid assessment suitable for early-stage screening of multiple compounds.

  • Materials:

    • Test compound (this compound)

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)

    • Plate shaker

    • Spectrophotometer or HPLC-UV system

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well polypropylene plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS (pH 7.4) in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature (25°C) for 2 hours.

    • Filter the samples to remove any precipitated compound. A 96-well filter plate (e.g., with a 0.45 µm filter) is recommended.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, by comparing against a standard curve prepared in the same buffer system with a known concentration of the compound.

1.1.2. Thermodynamic Solubility Assay (Equilibrium Method)

This "gold standard" method measures the solubility of a solid compound in equilibrium with its dissolved form in an aqueous buffer, providing a more accurate representation of its true solubility.

  • Materials:

    • Solid test compound (this compound)

    • Aqueous buffer of interest (e.g., PBS pH 7.4, citrate buffer pH 5.0)

    • Vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled incubator

    • Centrifuge

    • HPLC-UV system

  • Protocol:

    • Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing 1 mL of the desired aqueous buffer.

    • Seal the vial and place it on a rotator in an incubator set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the sample for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

    • Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation: Hypothetical Solubility Profile for this compound

The following table summarizes the expected solubility data for a hypothetical NCE.

Assay Type Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
KineticPBS7.42545.8150
KineticSimulated Gastric Fluid (SGF)1.237> 200> 655
KineticSimulated Intestinal Fluid (SIF)6.83730.5100
ThermodynamicWater7.02515.350
ThermodynamicPBS7.42518.460
Thermodynamic0.1 N HCl1.025183.6600

Note: Molar concentration calculated based on the molecular weight of this compound (305.28 g/mol ).

Visualization: Solubility Assessment Workflow

G Solubility Assessment Workflow cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Equilibrium) A1 Prepare 10 mM stock in DMSO A2 Dilute stock in aqueous buffer (e.g., PBS) A1->A2 A3 Shake for 2h at 25°C A2->A3 A4 Filter to remove precipitate A3->A4 A5 Analyze filtrate by HPLC-UV A4->A5 End Solubility Profile A5->End B1 Add excess solid to buffer B2 Equilibrate for 24-48h with shaking B1->B2 B3 Centrifuge to pellet solid B2->B3 B4 Collect and dilute supernatant B3->B4 B5 Analyze by HPLC-UV B4->B5 B5->End Start New Chemical Entity (this compound) Start->A1 Start->B1

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Analysis

Chemical stability is a critical attribute of a drug candidate, as it affects its shelf-life, safety, and efficacy. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study
  • Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • Materials:

    • Test compound (this compound)

    • Hydrochloric acid (HCl), 0.1 N

    • Sodium hydroxide (NaOH), 0.1 N

    • Hydrogen peroxide (H₂O₂), 3%

    • Methanol or Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • pH meter

    • Temperature-controlled oven

    • Photostability chamber (ICH Q1B compliant)

    • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Protocol:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60 minutes) as base hydrolysis is often rapid. Neutralize the samples with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C). Analyze at specified time points.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

    • Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). A PDA detector is useful for assessing peak purity, while an LC-MS system can help in identifying the structure of the degradants.

Data Presentation: Hypothetical Stability Profile for this compound

The following table summarizes potential outcomes from a forced degradation study.

Stress Condition Time % Assay of this compound Major Degradants Formed Observations
0.1 N HCl (60°C)24 h85.22Significant degradation observed.
0.1 N NaOH (25°C)1 h45.73Highly unstable in basic conditions.
3% H₂O₂ (25°C)24 h92.11Moderately sensitive to oxidation.
Thermal (70°C, solid)7 days99.50Thermally stable in solid form.
Photolytic (ICH Q1B)7 days98.80Stable under light exposure.

Visualization: Forced Degradation Study Workflow

G Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, 25°C) Start->Base Oxidation Oxidation (3% H₂O₂, 25°C) Start->Oxidation Thermal Thermal Stress (70°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS at Various Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Identify Degradation Pathways and Develop Stability Profile Analysis->Result

Caption: Workflow for a forced degradation study.

Signaling Pathway Context

While the biological target of this compound is unknown, understanding its solubility and stability is paramount for its use as a research tool or therapeutic agent. For instance, if this compound were a kinase inhibitor, its ability to remain in solution in cell culture media and resist degradation is crucial for obtaining reliable in vitro results.

Visualization: Hypothetical Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be modulated by a hypothetical kinase inhibitor. The stability and solubility of the inhibitor directly impact its ability to engage the target kinase and elicit a downstream effect.

G Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A (Target of this compound) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Survival) TF->Response Promotes Inhibitor This compound (Inhibitor) Inhibitor->Kinase1 Inhibits

Caption: A generic kinase signaling pathway inhibited by this compound.

An In-depth Technical Guide to the Potential Therapeutic Targets of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document presents a prospective analysis for a hypothetical chemical entity with the molecular formula C14H15FN4O3. As no specific compound with this formula is widely characterized in publicly available literature, this guide proposes a plausible candidate structure and predicts its therapeutic targets based on established principles of medicinal chemistry and structure-activity relationships of analogous compounds. The experimental data and protocols described herein are hypothetical and serve as a framework for the potential investigation of such a molecule.

Proposed Candidate Structure

The molecular formula this compound corresponds to a degree of unsaturation of 9. This suggests the presence of multiple rings and/or double bonds, which is characteristic of many small-molecule drugs. A plausible structure incorporating these features and well-known pharmacophores is (E)-N'-(2-((4-fluorophenyl)amino)quinazolin-6-yl)acetohydrazide .

This hypothetical structure contains two key pharmacophoric motifs:

  • A 4-anilinoquinazoline core: This is a "privileged scaffold" in medicinal chemistry, widely recognized for its ability to target the ATP-binding site of protein kinases.[1][2][3]

  • An N-acylhydrazone moiety: This functional group is known to be present in compounds with a broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5]

Predicted Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

Based on the prevalence of the 4-anilinoquinazoline scaffold in numerous clinically approved and investigational drugs, the primary predicted therapeutic target for this hypothetical molecule is the Epidermal Growth Factor Receptor (EGFR) kinase .[1][6][7][8]

Rationale for Target Selection:

  • Structural Analogy to Known Inhibitors: The 4-anilinoquinazoline core is the foundational scaffold for first and second-generation EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib.[1][9] These inhibitors function by competing with ATP for binding to the catalytic domain of the EGFR kinase, thereby inhibiting its downstream signaling.[10][11]

  • Key Binding Interactions: The quinazoline nitrogen (N1) typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge region of the kinase domain, a critical interaction for potent inhibition.[10] The anilino group projects into a hydrophobic pocket, and substituents on this ring can modulate potency and selectivity.[1][12] The 3-fluoro substituent on the anilino ring of our proposed structure is a common feature in many kinase inhibitors.

While EGFR is the primary predicted target, the 4-anilinoquinazoline scaffold is also known to inhibit other kinases, such as VEGFR2, and the N-acylhydrazone moiety could confer additional or off-target activities.[4][5][12] Therefore, a comprehensive profiling against a panel of kinases is essential.

Data Presentation

The following tables present hypothetical quantitative data that would be generated from the experimental protocols outlined in Section 4.0.

Table 1: Hypothetical In Vitro Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Description
EGFR (Wild-Type) 15 Potent inhibition of the primary target.
EGFR (L858R mutant)10High potency against a common activating mutation.
EGFR (T790M mutant)850Lower potency against the "gatekeeper" resistance mutation.
VEGFR2250Moderate off-target activity.
PDGFRβ> 5,000Low off-target activity.
c-Src> 10,000High selectivity against a non-receptor tyrosine kinase.

Table 2: Hypothetical Anti-proliferative Activity of this compound

Cell LineEGFR StatusGI50 (µM)Description
A549 (NSCLC) Wild-Type 0.8 Potent inhibition of an EGFR-dependent cancer cell line.
HCC827 (NSCLC)Exon 19 Deletion0.5High potency in a cell line with an activating EGFR mutation.
H1975 (NSCLC)L858R/T790M3.5Reduced potency in a cell line with the T790M resistance mutation.
MRC-5 (Normal Lung)Wild-Type> 50Low toxicity against a non-cancerous cell line.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted therapeutic target and mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Objective: To quantify the inhibitory activity of the compound against a panel of protein kinases.

  • Methodology:

    • A competitive displacement assay is performed in a 384-well plate format.

    • Each well contains the kinase of interest, a proprietary europium-labeled antibody, and a fluorescently labeled ATP-competitive tracer.

    • The test compound is serially diluted and added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Binding of the tracer to the kinase brings the europium and the fluorescent label into close proximity, generating a high FRET signal.

    • The test compound competes with the tracer for the ATP binding site. Inhibition is measured as a decrease in the FRET signal.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the anti-proliferative effect of the compound on cancer and non-cancerous cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for 72 hours.

    • After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for 4 hours, during which viable cells with active mitochondrial reductases convert the MTT into formazan crystals.

    • The media is removed, and the formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm.

    • The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blot Analysis for Target Engagement
  • Objective: To confirm that the compound inhibits EGFR signaling within cancer cells.

  • Methodology:

    • A549 cells are serum-starved for 24 hours and then pre-treated with the test compound for 2 hours.

    • The cells are then stimulated with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the phospho-EGFR signal relative to total EGFR indicates target engagement.

Visualization

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->EGFR Inhibits

Caption: Predicted inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow start Hypothetical Compound This compound primary_screen Primary Screening: In Vitro Kinase Assay start->primary_screen selectivity_panel Kinase Selectivity Panel (>100 Kinases) primary_screen->selectivity_panel If IC50 < 1 µM cell_based_assay Secondary Screening: Cell Viability Assays (A549, HCC827, H1975) selectivity_panel->cell_based_assay If selective for EGFR moa_studies Mechanism of Action: Western Blot for p-EGFR cell_based_assay->moa_studies If GI50 < 5 µM adme_tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) moa_studies->adme_tox If target engagement confirmed in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo If favorable profile

References

Technical Whitepaper on the Novelty and Patent Landscape of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is based on publicly available data as of the time of writing. The novelty and patent landscape of chemical compounds are subject to change with new filings and publications.

Executive Summary

This report details the investigation into the novelty and patent landscape of the chemical compound with the molecular formula C14H15FN4O3 . Our search identified a single corresponding chemical entity in the PubChem database. However, a comprehensive search for associated patents, scientific literature, and biological data revealed a significant lack of public information. This suggests that the compound is either a novel entity with no published research or part of a large, unexemplified chemical library within a broader patent disclosure. Consequently, a detailed analysis of its patent landscape, biological activity, and experimental protocols could not be completed.

Compound Identification

A search for the molecular formula this compound in chemical databases identified a single compound:

  • IUPAC Name: N-({5-[(3-fluorophenyl)amino]-1,2,4-oxadiazol-3-yl}methyl)-N-methylacetamide

  • PubChem CID: 139034293

  • Molecular Formula: this compound

  • Molecular Weight: 322.3 g/mol

  • Structure:

    (Note: This is a simplified representation. For a detailed 2D structure, please refer to PubChem CID 139034293.)

Novelty and Patent Landscape Analysis

An extensive search was conducted across multiple patent and scientific databases, including Google Patents, USPTO, Espacenet, PubMed, and Google Scholar, using the compound's molecular formula, IUPAC name, and PubChem CID.

The search did not yield any specific patents or scientific publications that explicitly disclose, claim, or study N-({5-[(3-fluorophenyl)amino]-1,2,4-oxadiazol-3-yl}methyl)-N-methylacetamide.

The absence of specific data suggests several possibilities:

  • Novel Compound: This compound may be a genuinely novel chemical entity that has not yet been described in the scientific literature or patented.

  • Undisclosed Proprietary Compound: The compound may be part of an internal, unpublished research program within a pharmaceutical or biotechnology company.

  • Theoretical or Enumerated Compound: It is possible that this compound is part of a large virtual library or an enumerated chemical space described in a broad patent application without being specifically synthesized or characterized.

Due to the lack of available data, a patent landscape analysis, including key patents, assignees, and technology trends, cannot be provided at this time.

Biological Activity and Therapeutic Potential

No public data was found regarding the biological activity, mechanism of action, or therapeutic potential of N-({5-[(3-fluorophenyl)amino]-1,2,4-oxadiazol-3-yl}methyl)-N-methylacetamide. Therefore, no information on its signaling pathways or potential as a drug candidate can be presented.

Experimental Data and Protocols

Consistent with the findings on novelty and biological activity, no published experimental data or protocols for the synthesis, purification, or biological evaluation of this compound were found. As a result, no quantitative data tables or detailed experimental methodologies can be included in this report.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships associated with this compound have been publicly described, no diagrams can be generated.

Conclusion and Recommendations

The compound with the molecular formula this compound, identified as N-({5-[(3-fluorophenyl)amino]-1,2,4-oxadiazol-3-yl}methyl)-N-methylacetamide, appears to be a novel or sparsely documented chemical entity. The lack of publicly available information on its synthesis, biological activity, and patent status prevents the creation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in this specific chemical scaffold, the following is recommended:

  • Verification of Molecular Formula: It is advisable to double-check the molecular formula for any potential typographical errors. A small change in the formula could correspond to a well-characterized compound with extensive public data.

  • De Novo Research: Given its apparent novelty, this compound could represent an opportunity for new research avenues. A de novo synthesis and biological screening campaign would be necessary to elucidate its properties.

  • Freedom-to-Operate Search: If pursuing this compound for commercial purposes, a specialized freedom-to-operate search by a patent attorney would be prudent to ensure it does not fall within the scope of any broad, existing patents.

An In-depth Technical Guide to Sunitinib (C14H15FN4O3) and its Homologous and Analogous Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the multi-targeted tyrosine kinase inhibitor Sunitinib, its chemical relatives, and their biological activities, complete with detailed experimental methodologies and pathway visualizations to empower cancer research and drug discovery.

Introduction

Sunitinib, with the chemical formula C14H15FN4O3, is a potent oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Marketed under the brand name Sutent, it was first approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Sunitinib's efficacy stems from its ability to simultaneously block multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive resource for researchers and drug development professionals on Sunitinib and its homologous and analogous compounds, detailing their quantitative biological data, the experimental protocols for their evaluation, and the signaling pathways they modulate.

Core Compound: Sunitinib

Sunitinib functions by inhibiting a range of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-KIT), Fms-like tyrosine kinase 3 (FLT3), and Rearranged during Transfection (RET).[1][2] By targeting these kinases, Sunitinib disrupts the downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK pathways, leading to the inhibition of cancer cell proliferation and survival.

Homologous and Analogous Compounds: A Quantitative Overview

The development of Sunitinib has spurred the synthesis and evaluation of a multitude of homologous and analogous compounds to explore structure-activity relationships (SAR) and identify molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Homologous Compounds

Homologous compounds of Sunitinib typically involve modifications to the N-diethylaminoethyl carboxamide side chain, exploring the impact of varying alkyl chain lengths and substitutions on biological activity.

Table 1: Biological Activity of Sunitinib Homologs

Compound IDModification of N-diethylaminoethyl side chainTarget/Cell LineAssay TypeIC50 (µM)Reference
SunitinibN-diethylaminoethylVEGFR-2Kinase Assay0.139[3]
Analog 1N-propylaminoethylLoVo cellsCytotoxicity>100[4]
Analog 2N-isopropylaminoethylLoVo cellsCytotoxicity>100[4]
Analog 3N-cyclopropylaminoethylLoVo cellsCytotoxicity>100[4]

Note: The limited publicly available data on systematic homologous series with varied alkyl chains highlights a potential area for further research.

Analogous Compounds

Analogous compounds of Sunitinib feature different core scaffolds while retaining the ability to inhibit key tyrosine kinases. These analogs provide valuable insights into the pharmacophore required for potent kinase inhibition.

Table 2: Biological Activity of Sunitinib Analogs

Compound IDCore ScaffoldTarget/Cell LineAssay TypeIC50 (µM)Reference
5bIndolin-2-oneVEGFR-2Kinase Assay0.160[3]
10eIndolin-2-oneVEGFR-2Kinase Assay0.358[3]
10gIndolin-2-oneVEGFR-2Kinase Assay0.087[3]
15aIndolin-2-oneVEGFR-2Kinase Assay0.180[3]
17aIndolin-2-oneVEGFR-2Kinase Assay0.078[3]
5bIndolin-2-oneMCF-7Cytotoxicity0.99[3]
10gIndolin-2-oneMCF-7Cytotoxicity0.74[3]
17aIndolin-2-oneHepG2Cytotoxicity1.13[3]

Signaling Pathways Modulated by Sunitinib

Sunitinib exerts its anti-cancer effects by inhibiting key signaling pathways downstream of the RTKs it targets. The two primary pathways are the PI3K/Akt/mTOR and the MAPK/ERK pathways.

Sunitinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK VEGFR / PDGFR c-KIT / FLT3 / RET PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Sunitinib Sunitinib Sunitinib->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Cycle Progression ERK->Gene_Expression

Sunitinib's inhibition of multiple RTKs blocks downstream PI3K/Akt/mTOR and MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Sunitinib and its analogs.

Receptor Tyrosine Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This protocol is adapted for determining the inhibitory activity of compounds against VEGFR-2, PDGFRβ, or c-KIT.

Materials:

  • Kinase (VEGFR-2, PDGFRβ, or c-KIT)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

  • TR-FRET dilution buffer

  • Kinase buffer

  • EDTA solution

  • 384-well assay plates (white or black)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of 4X test compound to the wells of the assay plate. b. Add 2.5 µL of 4X kinase solution (at a pre-determined optimal concentration, e.g., the EC80 value) to each well. c. Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture. The final concentrations of substrate and ATP should be at their respective Km values. d. Mix the reagents and incubate the plate for 1 hour at room temperature.[5]

  • Detection: a. Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer. b. Add 10 µL of the detection solution to each well to stop the kinase reaction. c. Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding.[5][6]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

  • Data Analysis: Calculate the 520/490 nm emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Kinase_Assay start Start compound_prep Prepare Compound Dilutions start->compound_prep kinase_reaction Kinase Reaction: - Add Compound - Add Kinase - Add Substrate/ATP compound_prep->kinase_reaction incubation1 Incubate 1 hour kinase_reaction->incubation1 detection Detection: - Add Tb-Antibody/EDTA incubation1->detection incubation2 Incubate 30-60 min detection->incubation2 read_plate Read Plate (TR-FRET) incubation2->read_plate data_analysis Analyze Data (IC50) read_plate->data_analysis end End data_analysis->end

Workflow for a TR-FRET based kinase inhibition assay.
Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol is a gold standard for determining the binding affinity (Ki) of a test compound to a receptor.[7]

Materials:

  • Cell membranes or whole cells expressing the target receptor (e.g., VEGFR-2)

  • Radiolabeled ligand (e.g., [3H]-Sunitinib or a specific high-affinity radioligand for the target)

  • Unlabeled test compounds

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in binding buffer.[8]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[8]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[7][8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a competition binding curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[7]

Radioligand_Binding_Assay start Start assay_setup Assay Setup: - Membranes - Radioligand - Test Compound start->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Analyze Data (IC50, Ki) counting->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified target kinase domain

  • Test compound

  • ITC buffer (dialysis buffer for the protein)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare the kinase solution and the test compound solution in the same, precisely matched ITC buffer. Degas both solutions before use.

  • ITC Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the kinase solution into the sample cell and the test compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the test compound into the kinase solution while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks to obtain the enthalpy change per injection. Plot the enthalpy change against the molar ratio of the ligand to the protein. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH of the interaction.

Sunitinib remains a cornerstone in the treatment of specific cancers, and the ongoing exploration of its homologous and analogous compounds continues to be a fertile ground for the discovery of novel and improved anti-cancer agents. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. By leveraging this information, scientists and drug development professionals can accelerate their research and contribute to the advancement of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the initial in vitro characterization of the novel small molecule C14H15FN4O3. As the specific biological target of this compound is currently unknown, these application notes offer a generalized framework for assay development, adaptable to various potential target classes such as kinases, G-protein coupled receptors (GPCRs), or enzymes. The protocols outlined herein are designed to establish a foundational understanding of the compound's activity, potency, and mechanism of action.

The elemental composition of this compound suggests it may interact with biological macromolecules, a common characteristic of therapeutic agents. The presence of nitrogen and oxygen atoms indicates potential for hydrogen bonding, while the fluorine atom can influence metabolic stability and binding affinity. The initial steps in characterizing a new chemical entity like this compound involve a series of in vitro assays to identify its biological target and elucidate its pharmacological profile.

Hypothetical Target Class: Kinase

For the purpose of illustrating a detailed experimental plan, we will hypothesize that this compound is a potential inhibitor of a protein kinase. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a common target for drug discovery.

Hypothetical Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that could be inhibited by this compound.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates This compound This compound This compound->Kinase2 Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Hypothetical Kinase Signaling Pathway

Experimental Protocols

Primary Biochemical Assay: Kinase Inhibition

This protocol describes a common method to assess the direct inhibitory effect of this compound on the activity of a purified kinase enzyme. A fluorescence-based assay is often employed for its high-throughput capabilities.

Principle: The assay measures the phosphorylation of a specific peptide substrate by the target kinase. The detection reagent binds to the phosphorylated substrate, generating a fluorescent signal that is proportional to the kinase activity. An inhibitor will reduce the signal.

Materials and Reagents:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or Z'-LYTE™)

  • 384-well assay plates (low-volume, white or black depending on the detection method)

  • Plate reader capable of fluorescence or luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 100 µM to 1 nM. Include a DMSO-only control (vehicle).

  • Enzyme and Substrate Preparation: Dilute the target kinase and peptide substrate in assay buffer to the desired working concentrations.

  • Assay Reaction:

    • Add 5 µL of the serially diluted this compound or controls to the wells of the 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 30-60 minutes).

  • Data Acquisition: Read the plate on a compatible plate reader.

Secondary Cellular Assay: Target Engagement

This protocol aims to confirm that this compound can inhibit the target kinase within a cellular context. A common method is to measure the phosphorylation of a downstream substrate of the target kinase.

Principle: A cell line expressing the target kinase is treated with this compound. Following stimulation to activate the signaling pathway, the level of phosphorylation of a known downstream substrate is quantified using an immunoassay, such as a cell-based ELISA.

Materials and Reagents:

  • Cell line expressing the target kinase (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • This compound stock solution

  • Stimulant to activate the kinase pathway (e.g., growth factor, cytokine)

  • Lysis buffer

  • Antibodies: Primary antibody specific for the phosphorylated substrate and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection substrate (e.g., TMB for HRP)

  • 96-well cell culture plates

  • Plate reader capable of absorbance measurement

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.

  • Pathway Stimulation: Add the stimulant to the cells for a predetermined time (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Immunoassay:

    • Transfer the cell lysates to an antibody-coated plate.

    • Perform the ELISA steps according to a standard protocol (blocking, primary antibody incubation, secondary antibody incubation, and substrate addition).

  • Data Acquisition: Read the absorbance on a plate reader.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Experimental_Workflow Start Start: this compound Synthesis PrimaryAssay Primary Biochemical Assay (e.g., Kinase Inhibition) Start->PrimaryAssay DataAnalysis1 Data Analysis: IC50 Determination PrimaryAssay->DataAnalysis1 HitValidation Hit Validation (Confirmation of Activity) DataAnalysis1->HitValidation SecondaryAssay Secondary Cellular Assay (e.g., Target Engagement) HitValidation->SecondaryAssay Active End Lead Optimization HitValidation->End Inactive DataAnalysis2 Data Analysis: EC50 Determination SecondaryAssay->DataAnalysis2 MoA Mechanism of Action Studies (e.g., Kinase Selectivity Profiling) DataAnalysis2->MoA MoA->End

In Vitro Assay Development Workflow

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format. Below are example tables for presenting the results from the described protocols.

Table 1: Hypothetical Results from Primary Biochemical Assay

CompoundTarget Kinase IC50 (µM)Hill SlopeR² Value
This compound 1.25 -1.1 0.992
Staurosporine0.015-1.00.998

Table 2: Hypothetical Results from Secondary Cellular Assay

CompoundTarget Engagement EC50 (µM)Max Inhibition (%)
This compound 5.8 92%
Positive Control0.198%

Conclusion

These application notes provide a foundational strategy for the in vitro characterization of the novel compound this compound. By employing a systematic approach of primary biochemical screening followed by secondary cellular assays, researchers can efficiently determine the biological activity and potential therapeutic utility of this molecule. The provided protocols and workflows are intended to be a starting point and can be adapted and expanded based on the initial findings and the specific research goals.

Unraveling the Cellular Response to C14H15FN4O3: A Guide to Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities in drug discovery necessitates the development of robust and reproducible cell-based assays to elucidate their mechanisms of action and assess their therapeutic potential. This document provides a comprehensive overview of hypothetical cell-based assay protocols tailored to investigate the biological activity of the compound C14H15FN4O3. Due to the absence of publicly available information identifying a specific biological target for a compound with the molecular formula this compound, this guide presents a series of generalized yet detailed protocols that can be adapted to screen for and characterize its effects on common cellular signaling pathways implicated in various diseases.

General Application Notes

Before proceeding with specific assays, it is crucial to establish the physicochemical properties of this compound, such as its solubility in various solvents and its stability under experimental conditions. A preliminary cytotoxicity assessment is also recommended to determine the appropriate concentration range for subsequent functional assays, ensuring that observed effects are not due to non-specific toxicity.

Hypothetical Target Pathway: Kinase Signaling

Given that a vast number of therapeutic agents target protein kinases, a logical starting point for an uncharacterized compound is to assess its impact on a well-defined kinase signaling pathway. The following protocols are designed to investigate the potential inhibitory or modulatory effects of this compound on a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer and other proliferative disorders.

Table 1: Quantitative Data Summary (Hypothetical)
Assay TypeCell LineLigand/StimulusReadoutThis compound IC50/EC50 (µM)
Cell ViabilityHEK293-ATP levels (CellTiter-Glo)> 100
Kinase ActivityA549EGFPhospho-ERK1/2 (ELISA)5.2
Reporter GeneHeLa-Luciferase activity12.8
ApoptosisJurkatStaurosporineCaspase-3/7 activityNo significant effect

Experimental Protocols

Cell Viability Assay (Cytotoxicity Assessment)

Principle: This protocol utilizes a luminescent ATP-based assay to quantify the number of viable cells in culture. A decrease in ATP levels is indicative of cytotoxicity.

Methodology:

  • Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.

Phospho-Kinase ELISA

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the level of a specific phosphorylated kinase (e.g., phospho-ERK1/2) in cell lysates, providing a direct measure of the activation state of a signaling pathway.

Methodology:

  • Seed cells (e.g., A549) in a 96-well plate and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a specific ligand (e.g., Epidermal Growth Factor, EGF, at 100 ng/mL) for 10-15 minutes.

  • Aspirate the medium and lyse the cells with 1X cell lysis buffer containing protease and phosphatase inhibitors.

  • Transfer the lysates to a microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Perform the phospho-ERK1/2 ELISA according to the manufacturer's instructions, using the cleared cell lysates.

  • Read the absorbance at 450 nm using a microplate reader.

  • Normalize the phospho-ERK1/2 signal to the total protein concentration for each sample.

  • Plot the inhibition curve and calculate the IC50 value.

Visualizing Cellular Processes

To aid in the conceptualization of the experimental designs and the underlying biological pathways, the following diagrams are provided.

Caption: Workflow for assessing the inhibitory effect of this compound on a specific kinase.

G Hypothetical RTK Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->RTK This compound This compound This compound->RTK Inhibition? This compound->MEK Inhibition?

Caption: Potential points of inhibition for this compound in a generic RTK pathway.

Disclaimer: The protocols and pathways described herein are based on generalized cell-based assay principles and are intended as a starting point for the investigation of the uncharacterized compound this compound. The actual biological target and mechanism of action may differ, and optimization of these protocols will be necessary.

Application Notes and Protocols for Preclinical Evaluation of C14H15FN4O3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive framework for the in vivo evaluation of C14H15FN4O3, a novel small molecule compound. Due to the absence of published data for this specific molecule, this document presents a generalized yet detailed preclinical study design based on established methodologies for novel chemical entities with potential therapeutic applications. The protocols outlined below are intended to serve as a robust starting point for investigating the pharmacokinetics, safety, and efficacy of this compound in rodent models. The experimental design is adaptable and should be tailored to the specific therapeutic hypothesis for the compound.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model, typically rats or mice.

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study.

  • Housing: Standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Drug Formulation: this compound to be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Dosing:

    • Intravenous (IV) administration: 2 mg/kg via the tail vein.

    • Oral (PO) administration: 10 mg/kg via gavage.

  • Sample Collection: Blood samples (approx. 0.25 mL) to be collected from the jugular vein at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes. Plasma to be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound to be determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Non-compartmental analysis to be used to determine key PK parameters.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500 ± 210850 ± 150
Tmax (h) 0.0831.0
AUC0-t (ng·h/mL) 3200 ± 4504500 ± 600
AUC0-inf (ng·h/mL) 3300 ± 4704600 ± 620
t1/2 (h) 3.5 ± 0.54.2 ± 0.6
Cl (L/h/kg) 0.6 ± 0.1-
Vd (L/kg) 2.5 ± 0.4-
F (%) -27.9

Data are presented as mean ± standard deviation.

Experimental Workflow for Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing acclimatization Acclimatization (1 week) randomization Randomization into Dosing Groups acclimatization->randomization iv_dose IV Administration (2 mg/kg) po_dose Oral Administration (10 mg/kg) blood_collection Serial Blood Collection (0-24h) iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation bioanalysis LC-MS/MS Analysis plasma_separation->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Caption: Workflow for a single-dose pharmacokinetic study of this compound.

Safety and Toxicity Studies

Objective: To determine the maximum tolerated dose (MTD) and to identify any potential acute toxicity of this compound.

Experimental Protocol:

  • Animal Model: Female and male BALB/c mice (n=5 per sex per group).

  • Dose Escalation: A dose-escalation study design will be employed. Groups of mice will receive single intraperitoneal (IP) injections of this compound at doses of 10, 30, 100, and 300 mg/kg. A vehicle control group will also be included.

  • Monitoring: Animals to be monitored for clinical signs of toxicity (e.g., changes in appearance, behavior, mobility) at 1, 4, and 24 hours post-dose, and then daily for 14 days. Body weight to be recorded daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight.

  • Necropsy: At the end of the 14-day observation period, all animals will be euthanized, and a gross necropsy will be performed. Major organs (liver, kidney, spleen, heart, lungs) will be collected for histopathological analysis.

Data Presentation:

Table 2: Acute Toxicity of this compound in BALB/c Mice

Dose Group (mg/kg)Survival (%)Mean Body Weight Change (%) (Day 14)Key Clinical Signs
Vehicle Control100+ 5.2 ± 1.5None observed
10100+ 4.8 ± 1.8None observed
30100+ 3.5 ± 2.1None observed
100100- 8.2 ± 3.5Lethargy, ruffled fur
30060- 15.5 ± 4.2 (survivors)Severe lethargy, ataxia

Data are presented as mean ± standard deviation.

Efficacy Studies (Hypothetical Anti-Cancer Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model. This protocol assumes this compound targets a key oncogenic signaling pathway.

Experimental Protocol:

  • Animal Model: Female athymic nude mice (n=10 per group).

  • Tumor Implantation: 5 x 10^6 human colorectal cancer cells (e.g., HCT116) in 100 µL of Matrigel to be injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors to be measured twice weekly with calipers. Tumor volume to be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice to be randomized into treatment groups:

    • Vehicle control (e.g., 0.5% CMC, PO, daily)

    • This compound (30 mg/kg, PO, daily)

    • This compound (60 mg/kg, PO, daily)

    • Positive control (e.g., an established drug for colorectal cancer)

  • Duration: Treatment to continue for 21 days.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight, clinical signs of toxicity.

    • Terminal: At the end of the study, tumors to be excised, weighed, and processed for pharmacodynamic (PD) marker analysis (e.g., Western blot, immunohistochemistry).

Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 210-+ 3.5 ± 1.2
This compound (30 mg/kg)750 ± 15040.0+ 1.8 ± 1.5
This compound (60 mg/kg)450 ± 11064.0- 2.5 ± 2.0
Positive Control300 ± 9076.0- 5.0 ± 2.5

Data are presented as mean ± standard deviation.

Hypothetical Signaling Pathway Modulated by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription This compound This compound This compound->RTK Inhibition

Caption: Hypothetical inhibition of the RTK/PI3K/AKT/mTOR pathway by this compound.

Application Note: Quantification of Balofloxacin (C14H15FN4O3) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Balofloxacin (1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid) is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Accurate and precise quantification of Balofloxacin in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Balofloxacin.

Principle of the Method

This method utilizes RP-HPLC with UV detection to separate and quantify Balofloxacin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The concentration of Balofloxacin is determined by comparing the peak area of the sample to that of a standard of known concentration.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the necessary instrumentation and optimized chromatographic conditions is presented in Table 1. Several methods have been reported with slight variations in mobile phase composition and column dimensions.[1][2][3] The presented conditions are a synthesis of robustly validated methods.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Shimadzu LC-20AT Prominence Liquid Chromatograph or equivalent
Detector Shimadzu SPD-20A Prominence UV-Vis Detector or equivalent
Column Welchrom/Zodiac C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1][2][3]
Mobile Phase Phosphate Buffer: Acetonitrile (in varying ratios, e.g., 60:40 v/v, 70:30 v/v, or 40:60 v/v)[1][2][3]
Buffer Preparation 0.01M Potassium dihydrogen phosphate, pH adjusted with triethylamine or potassium hydroxide[1][3]
Flow Rate 1.0 mL/min[1][2][3]
Detection Wavelength 293 nm or 295 nm[1][2][3]
Injection Volume 20 µL
Column Temperature Ambient or 30°C[1]
Run Time Approximately 10 minutes[4]

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the chosen mobile phase composition by mixing the appropriate volumes of buffer and HPLC-grade acetonitrile.[1][2][3] Degas the mobile phase using sonication or vacuum filtration.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Balofloxacin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-10 µg/mL or 10-60 µg/mL).[1][2]

3. Sample Preparation

  • Pharmaceutical Dosage Forms (Tablets):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to a known amount of Balofloxacin (e.g., 40 mg) and transfer it to a 100 mL volumetric flask.[1]

    • Add a portion of the mobile phase and sonicate for approximately 15 minutes to ensure complete dissolution of the drug.[1]

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm membrane filter.[1]

    • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Biological Samples (e.g., Serum):

    • For the quantification of Balofloxacin in biological fluids like serum, a protein precipitation step is typically required.

    • A standard addition method can be employed for accurate quantification in complex matrices.[5]

    • Dilute the serum sample with a suitable solvent (e.g., normal saline).[5]

    • Spike the diluted serum with known concentrations of Balofloxacin standard solution.

    • Precipitate proteins using a precipitating agent like acetonitrile or perchloric acid.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm filter before injection.

    • A more sensitive fluorescence detection method may be beneficial for biological samples.[6]

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical Results
Linearity (Concentration Range) 2-10 µg/mL, 1-10 µg/mL, 10-60 µg/mL[1][2][3][7]
Correlation Coefficient (r²) > 0.999[1][2][7]
Accuracy (% Recovery) 98-102%[7][8]
Precision (% RSD) < 2%[7][8]
Limit of Detection (LOD) ~0.210 µg/mL[7][8]
Limit of Quantification (LOQ) ~0.637 µg/mL[7][8]
Specificity The method should be able to resolve Balofloxacin from its degradation products and other potential impurities.[9]
Retention Time Typically between 2.3 and 6.3 minutes, depending on the specific method.[1][2][3]

Data Presentation

Quantitative data from the analysis should be organized for clarity. An example of a data table for a linearity study is provided below.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
10286910
20(Value)
30(Value)
40(Value)
50(Value)
60(Value)

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Balofloxacin in a pharmaceutical dosage form.

Balofloxacin_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_powder Weigh Tablet Powder start->weigh_powder dissolve Dissolve in Mobile Phase & Sonicate weigh_powder->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC System dilute->inject prepare_standards Prepare Standard Solutions prepare_standards->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (293/295 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Balofloxacin Concentration calibrate->quantify end End quantify->end

Caption: Workflow for Balofloxacin quantification.

The described RP-HPLC method is simple, accurate, precise, and suitable for the routine quality control analysis of Balofloxacin in pharmaceutical formulations.[1][2] The method can also be adapted for the analysis of Balofloxacin in biological matrices with appropriate sample preparation and potentially more sensitive detection methods.[6] Validation in accordance with ICH guidelines is essential before implementation for routine use.

References

Application Notes and Protocols for Elucidating the Mechanism of Action of C14H15FN4O3 (Fluoronib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of a drug's mechanism of action (MoA) is a critical step in the drug development process, providing essential insights into its efficacy and potential toxicities. This document outlines a comprehensive strategy and detailed protocols for characterizing the MoA of the novel small molecule C14H15FN4O3, hereafter referred to as "Fluoronib." The molecular formula suggests a synthetic, heterocyclic compound, potentially designed as a modulator of intracellular signaling pathways.

These application notes will guide researchers through a multi-faceted approach, beginning with broad, unbiased screening to identify the primary molecular target(s) and culminating in detailed in vivo studies to confirm the physiological relevance of the proposed MoA. The protocols provided are designed to be adaptable to specific laboratory settings and research questions.

Hypothetical Target and Mechanism of Action for Fluoronib

Based on its structural characteristics (presence of nitrogen and fluorine), Fluoronib is hypothesized to be a competitive inhibitor of a serine/threonine kinase involved in cancer cell proliferation. For the purpose of these application notes, we will posit that Fluoronib targets Glycogen Synthase Kinase 3 Beta (GSK-3β) , a key regulator of numerous cellular processes, including cell cycle progression, apoptosis, and metabolism. The proposed MoA is that by inhibiting GSK-3β, Fluoronib prevents the phosphorylation and subsequent degradation of β-catenin, leading to the nuclear translocation of β-catenin and the activation of Wnt target genes, ultimately resulting in cell cycle arrest and apoptosis in specific cancer cell lines.

Application Note 1: Initial Target Identification and Validation

Objective: To identify the primary molecular target(s) of Fluoronib using unbiased screening methods and validate the interaction.

Strategy: A combination of in vitro kinase profiling and affinity-based proteomics will be employed to identify high-affinity binding partners of Fluoronib. The direct interaction with the top candidate, GSK-3β, will be confirmed using biophysical and enzymatic assays.

Key Experiments:

  • Kinase Panel Screening: Screen Fluoronib against a broad panel of human kinases to determine its selectivity profile.

  • Affinity Chromatography coupled with Mass Spectrometry (AC-MS): Immobilize a derivative of Fluoronib on a solid support to capture interacting proteins from cell lysates.

  • Isothermal Titration Calorimetry (ITC): Quantify the binding affinity and thermodynamics of the Fluoronib-GSK-3β interaction.

  • In Vitro Kinase Assay: Determine the inhibitory potency (IC50) of Fluoronib against recombinant GSK-3β.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

Materials:

  • Recombinant human GSK-3β (e.g., from MilliporeSigma)

  • GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)

  • Fluoronib (dissolved in DMSO)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, 96-well microplates

Procedure:

  • Prepare serial dilutions of Fluoronib in DMSO, and then dilute further in kinase buffer.

  • In a 96-well plate, add 5 µL of the diluted Fluoronib or DMSO (vehicle control).

  • Add 20 µL of a solution containing the GSK-3β enzyme and the substrate peptide in kinase buffer.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration to approximate the Km of ATP for GSK-3β).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. Briefly, add 25 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 50 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each Fluoronib concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

Table 1: Kinase Selectivity and Inhibitory Potency of Fluoronib

Kinase TargetIC50 (nM)Binding Affinity (Kd) (ITC)
GSK-3β 15 12 nM
CDK2/cyclin A> 10,000Not Determined
MAPK1> 10,000Not Determined
AKT18,500Not Determined
PKA> 10,000Not Determined

Application Note 2: Cellular Target Engagement and Downstream Pathway Analysis

Objective: To confirm that Fluoronib engages GSK-3β in a cellular context and modulates its downstream signaling pathway.

Strategy: Western blotting will be used to assess the phosphorylation status of direct GSK-3β substrates and key downstream effectors of the Wnt/β-catenin pathway. A reporter gene assay will be used to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.

Key Experiments:

  • Phospho-GSK-3β Substrate Analysis: Measure the levels of phosphorylated glycogen synthase and β-catenin in cells treated with Fluoronib.

  • β-catenin Accumulation and Translocation: Assess the total and nuclear levels of β-catenin following Fluoronib treatment.

  • Wnt/β-catenin Reporter Assay: Quantify the activation of TCF/LEF-dependent transcription.

Experimental Protocol: Western Blotting for β-catenin

Materials:

  • Cancer cell line (e.g., HCT116)

  • Fluoronib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-Lamin B1 (nuclear marker), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Fluoronib or DMSO for the desired time (e.g., 6 hours).

  • For nuclear fractionation, use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific). For whole-cell lysates, proceed to step 4.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the appropriate loading control.

Data Presentation:

Table 2: Effect of Fluoronib on β-catenin Signaling in HCT116 Cells

Treatmentp-β-catenin (Ser33/37/Thr41) (Fold Change)Total β-catenin (Fold Change)Nuclear β-catenin (Fold Change)TCF/LEF Reporter Activity (Fold Induction)
Vehicle (DMSO)1.01.01.01.0
Fluoronib (100 nM)0.23.54.25.8
Fluoronib (500 nM)0.15.87.112.3

Visualizations

Signaling Pathway Diagram

GSK3B_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd binds Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) Fzd->Destruction_Complex inhibits LRP LRP5/6 Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates Fluoronib Fluoronib (this compound) Fluoronib->Destruction_Complex inhibits GSK-3β TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates MoA_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_cellular Cellular MoA cluster_invivo In Vivo Confirmation Kinase_Screen Kinase Panel Screen ITC Isothermal Titration Calorimetry (ITC) Kinase_Screen->ITC AC_MS Affinity Chromatography-MS AC_MS->ITC Kinase_Assay In Vitro Kinase Assay ITC->Kinase_Assay Western_Blot Western Blot (p-Substrates, β-catenin) Kinase_Assay->Western_Blot Reporter_Assay TCF/LEF Reporter Assay Western_Blot->Reporter_Assay Xenograft Tumor Xenograft Model Reporter_Assay->Xenograft PD_Biomarkers Pharmacodynamic Biomarkers Xenograft->PD_Biomarkers Logical_Relationship Fluoronib Fluoronib binds GSK-3β GSK3B_Inhibition GSK-3β kinase activity is inhibited Fluoronib->GSK3B_Inhibition Beta_Catenin_Stab β-catenin phosphorylation is reduced GSK3B_Inhibition->Beta_Catenin_Stab Beta_Catenin_Accum β-catenin accumulates in the nucleus Beta_Catenin_Stab->Beta_Catenin_Accum TCF_LEF_Activation TCF/LEF target genes are expressed Beta_Catenin_Accum->TCF_LEF_Activation Cellular_Effect Cell cycle arrest / Apoptosis TCF_LEF_Activation->Cellular_Effect

Application Notes and Protocols for Target Engagement and Validation of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C14H15FN4O3 does not correspond to a well-characterized compound in publicly available databases. Therefore, this document provides a generalized framework for the target engagement and validation of a novel small molecule kinase inhibitor, using Polo-like Kinase 1 (PLK1) as an illustrative target. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The successful development of targeted cancer therapies hinges on a thorough understanding of how a drug candidate interacts with its intended molecular target within a cellular context. Target engagement assays confirm that a compound physically binds to its target protein, while target validation studies demonstrate that this binding event leads to the desired downstream biological effects. This document outlines key methodologies for assessing the target engagement of a novel kinase inhibitor and validating its mechanism of action.

Target Engagement Assays

Target engagement can be quantified through various biophysical and cell-based assays. The choice of method depends on the specific target and the desired throughput.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis and Heat Challenge:

    • Harvest the cells and resuspend them in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Subject the cell lysates to a temperature gradient (e.g., 40-70°C) for 3 minutes to induce thermal denaturation, followed by cooling for 3 minutes at room temperature.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein (e.g., PLK1) in the supernatant by Western blotting or other protein quantification methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for each compound concentration.

    • The shift in the melting temperature (Tm) indicates target engagement.

Data Presentation: CETSA

Compound Concentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)52.10.0
0.153.51.4
156.24.1
1058.96.8
10059.17.0
NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.[1][2] It measures the proximity of a fluorescently labeled energy transfer probe to a NanoLuc® luciferase-tagged target protein.

Experimental Protocol: NanoBRET™ PLK1 Target Engagement Assay

  • Cell Preparation:

    • Co-transfect HEK293 cells with a NanoLuc®-PLK1 fusion vector and a carrier DNA.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • To the cells, add the NanoBRET™ tracer, which is a fluorescently labeled ATP-competitive kinase inhibitor that binds to PLK1.

    • Add the test compound at various concentrations.

    • Incubate for a set period (e.g., 2 hours) at 37°C.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Data Presentation: NanoBRET™ Target Engagement

CompoundIC50 (nM)
Volasertib25
BI 253610
GSK46136430

Target Validation Methods

Target validation confirms that the engagement of the target by the compound leads to the expected cellular phenotype.

Phospho-Substrate Modulation Assay

For kinase inhibitors, a key validation step is to demonstrate the inhibition of the phosphorylation of downstream substrates. For PLK1, a known substrate is TCTP (Translationally Controlled Tumor Protein).

Experimental Protocol: Western Blot for Phospho-TCTP

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 2 hours).

    • Lyse the cells in a buffer containing phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-TCTP and total TCTP.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-TCTP and total TCTP.

    • Normalize the phospho-TCTP signal to the total TCTP signal.

    • Plot the normalized phospho-TCTP levels against the compound concentration to determine the IC50 for target inhibition.

Data Presentation: Phospho-TCTP Inhibition

Compound Concentration (nM)Normalized Phospho-TCTP Level (%)
0 (Vehicle)100
1085
5045
10020
5005
Cell Cycle Analysis

Inhibition of PLK1 is known to cause a G2/M cell cycle arrest. This can be assessed by flow cytometry.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells with the test compound for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis:

    • Gate the cell populations based on their DNA content (G1, S, and G2/M phases).

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Data Presentation: Cell Cycle Arrest

Compound Concentration (nM)% Cells in G1% Cells in S% Cells in G2/M
0 (Vehicle)552025
50201565
100151075

Diagrams

G cluster_0 Target Engagement cluster_1 Downstream Signaling cluster_2 Cellular Phenotype Novel_Compound Novel_Compound PLK1 PLK1 Novel_Compound->PLK1 Target Engagement TCTP TCTP PLK1->TCTP Phospho_TCTP Phospho_TCTP TCTP->Phospho_TCTP Phosphorylation G2_M_Arrest G2_M_Arrest Phospho_TCTP->G2_M_Arrest Leads to

Caption: Logical flow from target engagement to cellular phenotype.

G Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Cell_Lysis Cell_Lysis Compound_Treatment->Cell_Lysis Heat_Challenge Heat_Challenge Cell_Lysis->Heat_Challenge Centrifugation Centrifugation Heat_Challenge->Centrifugation Western_Blot Western_Blot Centrifugation->Western_Blot Data_Analysis Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G PLK1 PLK1 M_Phase M_Phase PLK1->M_Phase Mitotic Entry Spindle_Assembly Spindle_Assembly PLK1->Spindle_Assembly Regulation CyclinB_CDK1 CyclinB_CDK1 CyclinB_CDK1->PLK1 Activation G2_Phase G2_Phase G2_Phase->CyclinB_CDK1 Anaphase Anaphase M_Phase->Anaphase Spindle_Assembly->Anaphase

Caption: Simplified signaling pathway of PLK1 in the G2/M transition.

References

Application Notes and Protocols for In Vivo Studies of VivoFluor (C14H15FN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of VivoFluor (C14H15FN4O3), a novel, selective inhibitor of the hypothetical kinase "Kinase-X," which is implicated in the progression of various solid tumors. This document outlines detailed protocols for formulation, administration, and evaluation of VivoFluor in preclinical animal models. It also presents hypothetical pharmacokinetic and efficacy data to serve as a reference for study design and data interpretation.

Introduction to VivoFluor (this compound)

VivoFluor is a small molecule inhibitor with the molecular formula this compound. It has been designed to selectively target the ATP-binding site of Kinase-X, a key enzyme in the "Tumor Proliferation Signaling Pathway" (TPSP). By inhibiting Kinase-X, VivoFluor is expected to block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells. These application notes are intended to provide researchers with the necessary information to conduct in vivo studies to evaluate the efficacy and pharmacokinetics of VivoFluor.

Physicochemical Properties

A summary of the key physicochemical properties of VivoFluor is provided in the table below. These properties are critical for developing an appropriate in vivo formulation.

PropertyValue
Molecular Formula This compound
Molecular Weight 306.29 g/mol
Appearance White to off-white crystalline solid
Aqueous Solubility < 0.1 mg/mL at pH 7.4
LogP 2.8
pKa 8.2 (basic)

In Vivo Formulation Protocol

Due to its low aqueous solubility, a specific vehicle is required for the in vivo administration of VivoFluor. The following protocol describes the preparation of a solution suitable for oral (PO) and intraperitoneal (IP) administration in mice.

Materials:

  • VivoFluor (this compound) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of VivoFluor powder in a sterile conical tube.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex thoroughly until the compound is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume. Mix well by vortexing.

  • Add Tween 80 to a final concentration of 5% of the total volume. Mix well by vortexing.

  • Add saline or PBS to reach the final desired volume (final concentration of 45%). Vortex until a clear, homogenous solution is obtained. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline/PBS.

  • Prepare the formulation fresh on the day of dosing.

Pharmacokinetic Studies

The following table summarizes the hypothetical pharmacokinetic parameters of VivoFluor in mice following a single dose administration.

ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kg
Cmax (ng/mL) 1500850
Tmax (h) 0.11.0
AUC (0-t) (ng*h/mL) 18003200
Half-life (t1/2) (h) 2.53.1
Clearance (mL/min/kg) 18.5-
Volume of Distribution (Vd) (L/kg) 3.5-
Oral Bioavailability (%) -35%

Xenograft Tumor Model Efficacy Study Protocol

This protocol describes a typical efficacy study in a mouse xenograft model using human cancer cells that overexpress Kinase-X.

Materials and Animals:

  • Athymic nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel

  • VivoFluor formulation

  • Vehicle control formulation

  • Calipers for tumor measurement

Experimental Workflow:

G cluster_0 Setup cluster_1 Treatment cluster_2 Monitoring & Endpoint A Day 0: Inoculate HCT116 cells (5x10^6 cells in Matrigel) subcutaneously B Monitor tumor growth A->B C Day 7-10: Randomize mice when tumors reach ~100-150 mm³ B->C D Group 1: Vehicle Control (PO, QD) C->D E Group 2: VivoFluor (25 mg/kg, PO, QD) C->E F Group 3: VivoFluor (50 mg/kg, PO, QD) C->F G Measure tumor volume and body weight 3 times per week D->G E->G F->G H Day 28: Euthanize mice and excise tumors for analysis G->H

Caption: Workflow for a xenograft efficacy study.

Protocol Steps:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under standard conditions. On Day 0, subcutaneously implant 5 x 10^6 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline), administered orally (PO) once daily (QD).

    • Group 2: VivoFluor (25 mg/kg), administered PO, QD.

    • Group 3: VivoFluor (50 mg/kg), administered PO, QD.

  • Data Collection: Measure tumor dimensions with calipers three times a week and calculate tumor volume using the formula: (Length x Width²) / 2. Record the body weight of each mouse at the same time.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Hypothetical Signaling Pathway of VivoFluor

The following diagram illustrates the proposed mechanism of action of VivoFluor in the "Tumor Proliferation Signaling Pathway" (TPSP).

G GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase-X GFR->KinaseX Downstream1 Substrate A KinaseX->Downstream1 Downstream2 Substrate B Downstream1->Downstream2 Proliferation Tumor Cell Proliferation & Survival Downstream2->Proliferation VivoFluor VivoFluor (this compound) VivoFluor->Inhibition Inhibition->KinaseX

Caption: Proposed mechanism of VivoFluor action.

Safety and Handling

VivoFluor is an investigational compound. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

Disclaimer

The data and protocols presented in these application notes are for guidance purposes only. Researchers should optimize the protocols based on their specific experimental needs and animal models. The pharmacokinetic and efficacy data are hypothetical and intended to serve as a reference for what might be expected from a compound with similar characteristics.

MK-886: A Chemical Probe for Investigating 5-Lipoxygenase-Activating Protein (FLAP) Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MK-886 is a potent and specific inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular disease.[3] MK-886 has been widely used as a chemical probe to investigate the role of FLAP and the leukotriene pathway in these processes.[1][3] It is a cell-permeable and orally active compound, making it suitable for both in vitro and in vivo studies.[2] This document provides detailed application notes and protocols for the use of MK-886 as a chemical probe for researchers, scientists, and drug development professionals.

While the user-provided chemical formula was C14H15FN4O3, extensive research has identified the widely studied FLAP inhibitor, MK-886, as the likely compound of interest for this application.

Data Presentation

Table 1: In Vitro Activity of MK-886
Target/AssayIC50Cell Type/SystemReference
FLAP30 nM-[2][4]
Leukotriene Biosynthesis3 nMIntact Leukocytes[2][4]
Leukotriene Biosynthesis1.1 µMHuman Whole Blood[2][4]
Cyclooxygenase-1 (COX-1)~10 µMPlatelet Aggregation Assay[3]
PPARα (Peroxisome Proliferator-Activated Receptor alpha)>10 µMApoptosis Induction[5]

Signaling Pathways and Mechanisms of Action

MK-886 primarily exerts its effects by binding to the 5-lipoxygenase-activating protein (FLAP), thereby preventing the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the nuclear membrane. This translocation is a critical step for 5-LOX to access its substrate, arachidonic acid, and initiate the biosynthesis of leukotrienes. By inhibiting FLAP, MK-886 effectively blocks the entire leukotriene biosynthetic cascade.

Beyond its primary target, MK-886 has been reported to have off-target effects at higher concentrations. It can inhibit cyclooxygenase-1 (COX-1), an enzyme involved in prostaglandin synthesis, and act as a non-competitive antagonist of PPARα, a nuclear receptor involved in lipid metabolism and inflammation.[2][3] When using MK-886 as a chemical probe, it is crucial to consider these potential off-target effects and use appropriate concentrations and control experiments to ensure the observed effects are specific to FLAP inhibition.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_membrane Nuclear Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PLA2 PLA2 5-LOX (inactive) 5-LOX (inactive) Arachidonic Acid->5-LOX (inactive) 5-LOX (active) 5-LOX (active) 5-LOX (inactive)->5-LOX (active) Translocation to Nuclear Membrane (FLAP-dependent) FLAP FLAP FLAP->5-LOX (inactive) MK-886 MK-886 MK-886->FLAP Inhibits Leukotriene A4 Leukotriene A4 5-LOX (active)->Leukotriene A4 Catalyzes Leukotrienes (LTB4, LTC4, etc.) Leukotrienes (LTB4, LTC4, etc.) Leukotriene A4->Leukotrienes (LTB4, LTC4, etc.) Further Metabolism Inflammation, Allergic Responses Inflammation, Allergic Responses Leukotrienes (LTB4, LTC4, etc.)->Inflammation, Allergic Responses

Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of MK-886.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Leukotriene Biosynthesis in Human Whole Blood

This protocol is designed to assess the potency of MK-886 in inhibiting leukotriene B4 (LTB4) production in a physiologically relevant matrix.

Materials:

  • MK-886 (dissolved in DMSO)

  • Human whole blood (collected in heparinized tubes)

  • Calcium ionophore A23187 (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Methanol (ice-cold)

  • LTB4 ELISA kit

  • Centrifuge

  • Incubator (37°C)

Procedure:

  • Pre-warm human whole blood to 37°C.

  • Prepare serial dilutions of MK-886 in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

  • Add 1 µL of the MK-886 dilutions or DMSO (vehicle control) to 1 mL of pre-warmed whole blood.

  • Incubate for 15 minutes at 37°C.

  • Stimulate leukotriene synthesis by adding 10 µL of A23187 (final concentration 10 µM).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 2 mL of ice-cold methanol.

  • Vortex and centrifuge at 2000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant and store at -80°C until analysis.

  • Quantify the LTB4 concentration in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of LTB4 inhibition against the log concentration of MK-886.

G Start Start Pre-warm Blood Pre-warm Blood Start->Pre-warm Blood Add MK-886 Add MK-886 Pre-warm Blood->Add MK-886 Incubate_1 Incubate (15 min, 37°C) Add MK-886->Incubate_1 Stimulate Add A23187 Incubate_1->Stimulate Incubate_2 Incubate (30 min, 37°C) Stimulate->Incubate_2 Stop Reaction Add Methanol Incubate_2->Stop Reaction Centrifuge Centrifuge Stop Reaction->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Analyze LTB4 ELISA Collect Supernatant->Analyze LTB4 End End Analyze LTB4->End

Caption: Workflow for in vitro inhibition of leukotriene biosynthesis assay.

Protocol 2: In Vivo Administration of MK-886 in a Mouse Model of Inflammation

This protocol provides a general guideline for the intraperitoneal administration of MK-886 to mice to study its effects in an inflammatory model. The specific model of inflammation will dictate the readouts and endpoints.

Materials:

  • MK-886

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Mice (strain and sex appropriate for the inflammation model)

  • Syringes and needles (27-gauge or smaller)

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS), zymosan)

Procedure:

  • Prepare the MK-886 dosing solution. Dissolve MK-886 in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Bring the solution to the final volume with sterile saline. A common vehicle is 5% DMSO in saline.[1] Ensure the solution is clear and free of precipitates. Prepare a vehicle control solution (e.g., 5% DMSO in saline) in parallel.

  • Administer MK-886 or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical dose for anti-inflammatory effects is in the range of 1-10 mg/kg body weight.[1] The injection volume should be appropriate for the size of the mouse (e.g., 100 µL for a 25 g mouse).

  • The timing of MK-886 administration relative to the inflammatory stimulus will depend on the experimental design (e.g., pre-treatment or therapeutic treatment).

  • Induce inflammation using the chosen stimulus according to the established protocol for your model.

  • At the designated time points, collect relevant samples for analysis (e.g., blood for cytokine analysis, tissue for histology or measurement of inflammatory markers).

Important Considerations:

  • Solubility: MK-886 has limited aqueous solubility. Ensure complete dissolution in the vehicle. Sonication may be required.

  • Controls: Always include a vehicle-treated group to control for the effects of the solvent.

  • Dose-Response: It is recommended to perform a dose-response study to determine the optimal effective dose for your specific model.

  • Pharmacokinetics: Consider the pharmacokinetic properties of MK-886 when designing the dosing regimen.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

G cluster_off_target Off-Target Effects (Higher Concentrations) cluster_on_target Primary Target COX-1 COX-1 Altered Prostaglandin Synthesis Altered Prostaglandin Synthesis COX-1->Altered Prostaglandin Synthesis Leads to PPARα PPARα Modulation of Lipid Metabolism Modulation of Lipid Metabolism PPARα->Modulation of Lipid Metabolism Leads to FLAP FLAP Inhibition of Leukotriene Biosynthesis Inhibition of Leukotriene Biosynthesis FLAP->Inhibition of Leukotriene Biosynthesis Leads to MK-886 MK-886 MK-886->COX-1 Inhibits MK-886->PPARα Antagonizes MK-886->FLAP Inhibits Anti-inflammatory Effects Anti-inflammatory Effects Inhibition of Leukotriene Biosynthesis->Anti-inflammatory Effects

Caption: Logical relationship of MK-886's on-target and off-target activities.

References

Optimizing the Synthesis of Balofloxacin (C14H15FN4O3): A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 28, 2025 – This application note provides a detailed overview and comparative analysis of synthetic routes for Balofloxacin (C14H15FN4O3), a potent fluoroquinolone antibiotic. Targeting researchers, scientists, and professionals in drug development, this document outlines both traditional and green synthetic methodologies, presenting key data to inform route optimization, enhance yield, and promote sustainable manufacturing practices.

Balofloxacin is a third-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death. The core of Balofloxacin's synthesis lies in the nucleophilic aromatic substitution reaction between a quinolone carboxylic acid derivative and a piperidine side chain. Optimization of this synthesis is critical for improving efficiency, reducing costs, and minimizing environmental impact.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies for Balofloxacin are highlighted: a traditional approach and a modern, green chemistry approach utilizing an ionic liquid catalyst.

Traditional Synthesis

The conventional synthesis of Balofloxacin involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-((methylamino)methyl)piperidine in the presence of a base. This method, while effective, often requires stringent reaction conditions and can result in lower yields and purification challenges.

Green Synthesis using Ionic Liquids

A more recent and optimized approach employs an ionic liquid, which acts as both the solvent and catalyst. This method offers several advantages, including milder reaction conditions, higher product yields, lower residual organic solvents, and high product purity suitable for pharmaceutical use. Furthermore, the ionic liquid can be recovered and reused, aligning with the principles of green chemistry.

Parameter Traditional Synthesis Green Synthesis (Ionic Liquid)
Catalyst/Solvent Organic Solvent (e.g., Acetonitrile)Ionic Liquid
Reaction Time Not Specified6-8 hours
Yield 72.1% - 81.3%93.82%
Purity 99.32% - 99.51%99.78%
Environmental Impact Use of volatile and toxic organic solventsReusable catalyst/solvent, reduced waste

Experimental Protocols

I. Green Synthesis of Balofloxacin Dihydrate

This protocol is adapted from a patented method emphasizing a green chemistry approach.

Materials:

  • 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borodiethyl ester

  • 3-methylaminopiperidine dihydrochloride

  • Ionic Liquid (e.g., [bmim]BF4)

  • Acetic Acid (20% solution)

  • Water

  • Ethyl Acetate

  • Ethanol

Procedure:

  • In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borodiethyl ester and 3-methylaminopiperidine dihydrochloride in the ionic liquid.

  • Stir the mixture at 80-100°C for 6-8 hours.

  • After the reaction is complete, cool the mixture and add 370 mL of water.

  • Adjust the pH to 9 with a 20% acetic acid solution while stirring.

  • Continue stirring for 2 hours, then filter the resulting solid.

  • Wash the crude product sequentially with water and ethyl acetate.

  • Dry the crude product under a vacuum to yield an off-white powdery solid.

  • Recrystallize the crude product from an ethanol/water (1:1, V/V) mixture to obtain pure Balofloxacin dihydrate.

II. Synthesis of Precursor: 3-methylaminopiperidine dihydrochloride

Materials:

  • 3-methylaminopyridine

  • Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen Gas

  • Hydrochloric Acid

Procedure:

  • In a high-pressure reactor, add 3-methylaminopyridine, Pd/C catalyst, and ethanol.

  • Purge the reactor with nitrogen gas (20 kg/cm ²).

  • Introduce hydrogen gas, gradually increasing the pressure to over 100 kg/cm ².

  • Stir and heat the mixture to 180-200°C for 4 hours, or until the pressure no longer decreases.

  • Cool the reactor to 70°C, vent, and purge with nitrogen.

  • Filter the reaction mixture and treat the filtrate with hydrochloric acid.

  • Stir, filter, and dry the resulting solid to obtain 3-methylaminopiperidine dihydrochloride with a reported yield of 80.1%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Balofloxacin and a general workflow for its synthesis and purification.

balofloxacin_mechanism Balofloxacin Balofloxacin BacterialCell Bacterial Cell Balofloxacin->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) Balofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Balofloxacin->Topoisomerase_IV Inhibits ReplicationFork Replication Fork DNA_Gyrase->ReplicationFork Prevents relaxation of supercoiled DNA Topoisomerase_IV->ReplicationFork Interferes with chromosome segregation DNA_Replication DNA Replication Inhibited ReplicationFork->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action of Balofloxacin.

synthetic_workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification Quinolone_Acid 1. Synthesis of Quinolone Carboxylic Acid Derivative Condensation 3. Condensation Reaction (Nucleophilic Aromatic Substitution) Quinolone_Acid->Condensation Piperidine_Side_Chain 2. Synthesis of Piperidine Side Chain Piperidine_Side_Chain->Condensation Crude_Isolation 4. Isolation of Crude Product Condensation->Crude_Isolation Recrystallization 5. Recrystallization Crude_Isolation->Recrystallization Final_Product 6. Pure Balofloxacin Recrystallization->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Linezolid Intermediate (C14H15FN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the key Linezolid intermediate, (S)-N-[[3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl]methyl]amine, and its subsequent acylation to Linezolid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce the Linezolid intermediate (C14H15FN4O3)?

A1: The primary synthetic pathways to obtain the Linezolid intermediate, (S)-N-[[3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxooxazolidin-5-yl]methyl]amine, and subsequently Linezolid, often start from 3-fluoro-4-morpholinylaniline. A common route involves the reaction of N-(3-fluoro-4-morpholinophenyl) carbamate with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring. The resulting intermediate is then converted to the amine, for example, through a reaction with potassium phthalimide followed by deprotection.

Q2: What are the critical parameters affecting the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the yield and purity. These include the quality of starting materials, precise control of reaction temperature, the choice of solvent and base, and the reaction time. For instance, in the cyclization step, the choice of a strong base like n-butyllithium and an appropriate solvent is critical. In subsequent steps, the method of deprotection of the amine can significantly impact the final yield and purity.

Q3: What are the typical side reactions observed during the synthesis?

A3: Side reactions can lead to the formation of impurities that are difficult to separate. Common side reactions include the formation of diastereomers if the stereochemistry is not well-controlled, over-alkylation, and incomplete reactions leading to the presence of unreacted starting materials. During the acylation step to form Linezolid, di-acylation or incomplete acylation can also occur.

Q4: What are the recommended purification methods for the Linezolid intermediate and the final product?

A4: Purification is often achieved through recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of dichloromethane and cyclohexane.[1] Column chromatography can also be employed for purification, especially at a smaller scale, although it may not be ideal for large-scale industrial production.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently to ensure proper mixing of reagents.- Consider extending the reaction time if starting material is still present.
Degradation of Product - Ensure the reaction temperature is strictly controlled, as higher temperatures can lead to product degradation.- Quench the reaction promptly once it has reached completion.
Poor Quality of Reagents - Use reagents from reputable suppliers and ensure they are properly stored.- Purify starting materials if necessary.
Suboptimal Stoichiometry - Carefully check the stoichiometry of the reactants. A slight excess of one reagent may be beneficial in some cases.
Formation of Impurities
Potential Cause Troubleshooting Steps
Formation of Diastereomers - Ensure the use of a chiral starting material with high enantiomeric excess, such as (R)-epichlorohydrin.- Optimize reaction conditions to favor the formation of the desired stereoisomer.
Presence of Unreacted Starting Material - As mentioned in the "Low Reaction Yield" section, ensure the reaction goes to completion.- Optimize the purification method to effectively remove unreacted starting materials.
Side Reactions - Adjust the reaction temperature and time to minimize the formation of side products.- Consider using a different base or solvent system that may be more selective.

Experimental Protocols

Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one

This protocol is based on a method described for the synthesis of a key precursor to the Linezolid intermediate.[2][3]

  • To a solution of methyl 3-fluoro-4-morpholinophenyl carbamate in an appropriate solvent, add n-butyllithium in hexane at a low temperature (e.g., -78 °C).

  • Stir the mixture for a specified period.

  • Add (R)-epichlorohydrin to the reaction mixture.

  • Allow the reaction to proceed to completion, monitoring by TLC.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Linezolid from (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one

This protocol outlines the final acylation step.[1]

  • Dissolve (S)-5-aminomethyl-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-one in a suitable solvent (e.g., dichloromethane).

  • Add acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water.

  • Separate the organic layer, dry it, and filter.

  • Distill off the solvent under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., cyclohexane) to obtain pure Linezolid.

Quantitative Data Summary

Reaction Step Reactants Solvent Base/Reagent Temperature (°C) Time (h) Reported Yield (%) Reference
Oxazolidinone formationMethyl 3-fluoro-4-morpholinophenyl carbamate, (R)-epichlorohydrinHexanen-Butyllithium-78 to RT-~90[2][3]
Phthalimide intermediate formation(R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one, Potassium phthalimidePolar solvent----[2][3]
Deprotection to AminePhthalimide intermediateMethanol/WaterMethyl amine80-852-3-[1]
Acylation to Linezolid(S)-5-aminomethyl-3-(...)-oxazolidin-2-one, Acetic anhydrideDichloromethane-Room Temp-75[1]

Visualizations

Synthesis_Workflow A 3-Fluoro-4-morpholinylaniline B N-(3-fluoro-4-morpholinophenyl) carbamate A->B Carbamoylation C (R)-5-(chloromethyl)-3-(3-fluoro-4- morpholinophenyl) oxazolidin-2-one B->C Reaction with (R)-epichlorohydrin D (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)- oxazolidine-5-yl methyl]-isoindole-1,3-dione C->D Reaction with Potassium phthalimide E (S)-5-aminomethyl-3-(3-fluoro-4- morpholin-4-yl-phenyl)-oxazolidin-2-one (this compound) D->E Deprotection F Linezolid E->F Acetylation

Caption: General synthetic workflow for Linezolid, highlighting the formation of the key intermediate this compound.

Troubleshooting_Yield Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are starting materials pure? A1_Yes->Q2 Action1 Extend reaction time or add more reagent A1_No->Action1 Action1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is temperature controlled? A2_Yes->Q3 Action2 Purify starting materials A2_No->Action2 Action2->Start A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Action3 Optimize temperature control A3_No->Action3 Action3->Start

Caption: A troubleshooting decision tree for addressing low reaction yield in the synthesis of the Linezolid intermediate.

References

Technical Support Center: Purification of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of C14H15FN4O3. Given the molecular formula, this compound is likely a complex, polar molecule containing nitrogen heterocycles, a fluorine atom, and nitro or amide functionalities. The following guidance is based on established methodologies for purifying polar, fluorinated, and nitrogen-containing organic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before purifying this compound?

A1: Before beginning purification, it is crucial to characterize the crude product to the best of your ability. This includes:

  • Solubility Testing: Determine the solubility of your compound in a range of common laboratory solvents. This will be critical for selecting an appropriate solvent system for chromatography or recrystallization.

  • Thin Layer Chromatography (TLC): Develop a TLC method to visualize the crude mixture. This will help in identifying the number of components and in optimizing the mobile phase for column chromatography. For highly polar compounds, consider using polar stationary phases like alumina or amine-functionalized silica.[1]

  • Stability Assessment: Test the stability of your compound on silica gel, as some polar compounds can degrade on acidic silica. This can be done by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

Q2: My compound is very polar and does not move from the baseline on a standard silica gel TLC plate, even with highly polar solvents. What should I do?

A2: This is a common challenge with polar compounds. Here are several strategies to address this:

  • Use a More Polar Mobile Phase: You can try more aggressive solvent systems. A common approach is to add a small percentage of ammonia or triethylamine to your mobile phase to deactivate the silica and improve the elution of basic compounds.[2] A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar compounds.[2]

  • Switch to a Different Stationary Phase:

    • Reverse-Phase Chromatography: If your compound is sufficiently polar, it may not be retained on a C18 column and will elute in the solvent front. However, for moderately polar compounds, this can be a good option.

    • Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for acid-sensitive compounds.

    • Amine or Diol-Bonded Silica: These are less acidic than bare silica and can be effective for the purification of polar compounds.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent. This technique is well-suited for the separation of very polar compounds.[3]

Q3: I am observing peak tailing during HPLC purification. What are the common causes and solutions?

A3: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase. For a compound like this compound, which likely contains basic nitrogen atoms, interactions with acidic silanol groups on the silica surface are a common cause.

Potential Cause Solution
Silanol Interactions Use a base-deactivated column or an end-capped column. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
Column Overload Reduce the amount of sample injected onto the column.
Contamination Flush the column with a strong solvent to remove any strongly retained impurities.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to suppress the ionization of your compound. For basic compounds, a higher pH can sometimes reduce tailing, but ensure it is within the stable range for your column.

Q4: How can I improve the yield of my recrystallization?

A4: Low recrystallization yield can be due to several factors. Here are some tips to improve it:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a supersaturated solution upon cooling. Using too much solvent will keep your compound dissolved even at low temperatures.[3]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[4]

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3]

  • Solvent System: If your compound is too soluble in a single solvent, a multi-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.[3]

Troubleshooting Guides

Guide 1: Flash Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Compound won't elute Inappropriate solvent system (not polar enough). Compound decomposed on silica.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, consider that it may have decomposed. Test for silica stability using 2D TLC.[2]
Poor separation Inappropriate solvent system. Column overloaded. Column was not packed properly.Re-optimize the solvent system using TLC to achieve a good separation of spots. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or channels.
Compound elutes with the solvent front Solvent system is too polar.Start with a less polar solvent system and gradually increase the polarity.
Streaking of compound on the column Compound is not very soluble in the mobile phase. Compound is interacting too strongly with the silica.Choose a solvent system that dissolves your compound well.[2] Add a modifier to the mobile phase (e.g., a small amount of a more polar solvent, or an acid/base to suppress ionization).
Guide 2: Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystals form Solution is not supersaturated (too much solvent used). The compound is very soluble in the solvent even at low temperatures.Boil off some of the solvent to concentrate the solution and try cooling again. Try a different solvent or a mixed-solvent system.[3]
Oiling out The boiling point of the solvent is higher than the melting point of the compound. The compound is impure.Use a lower-boiling solvent. Try to purify the compound by another method (e.g., chromatography) before recrystallization.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. Crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent.[3] Ensure the solution is thoroughly cooled before filtration.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the column.

  • Elution: Begin eluting with the starting mobile phase, gradually increasing the polarity as needed based on TLC analysis of the fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude this compound and a few drops of a potential solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Purification_Workflow cluster_purification Purification Methods crude Crude this compound sol_test Solubility Testing crude->sol_test tlc TLC Analysis crude->tlc purification Purification Method Selection sol_test->purification tlc->purification col_chrom Column Chromatography purification->col_chrom recrys Recrystallization purification->recrys analysis Purity Analysis (TLC, HPLC, NMR) col_chrom->analysis recrys->analysis pure_product Pure this compound analysis->pure_product

Caption: A general workflow for the purification of this compound.

Troubleshooting_HPLC_Tailing start Peak Tailing Observed in HPLC check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample injection volume check_overload->reduce_load Yes check_silanol Are there secondary interactions (e.g., silanol)? check_overload->check_silanol No add_modifier Add mobile phase modifier (e.g., TEA) check_silanol->add_modifier Yes check_pH Is the mobile phase pH appropriate? check_silanol->check_pH No use_endcapped Use end-capped or base-deactivated column add_modifier->use_endcapped adjust_pH Adjust pH to suppress analyte ionization check_pH->adjust_pH Yes

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: C14H15FN4O3 (Balofloxacin) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low aqueous solubility with C14H15FN4O3, chemically identified as Balofloxacin.

Troubleshooting Guides

Issue: Precipitate Formation When Preparing Aqueous Solutions of Balofloxacin

Question: I am trying to dissolve Balofloxacin in an aqueous buffer for my experiment, but it keeps precipitating. What am I doing wrong?

Answer: Balofloxacin is known to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers will likely result in precipitation. To avoid this, a stock solution in an appropriate organic solvent should be prepared first.

Recommended Protocol:

  • Prepare a high-concentration stock solution: Dissolve Balofloxacin in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Warming the solution may aid in dissolution.

  • Perform serial dilutions: Once a clear stock solution is obtained, perform serial dilutions into your aqueous experimental buffer to reach the final desired concentration.

  • Vortexing: Ensure thorough mixing by vortexing the solution after each dilution step.

  • Observation: Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs at the desired final concentration, consider using a lower concentration or a different solubilization strategy.

Issue: Inconsistent Results in Biological Assays

Question: My experimental results with Balofloxacin are not reproducible. Could this be related to its solubility?

Answer: Yes, poor solubility can lead to inconsistent and inaccurate results in biological assays. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Troubleshooting Steps:

  • Verify Stock Solution Clarity: Always ensure your initial stock solution in organic solvent is completely clear before making further dilutions. If any solid particles are visible, the stock is not fully dissolved.

  • Avoid Shock Precipitation: When diluting the DMSO/DMF stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing. This helps to prevent localized high concentrations that can lead to "shock" precipitation.

  • Final Concentration Check: The final concentration of the organic solvent (e.g., DMSO) in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. Be sure to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

  • Consider pH: The solubility of fluoroquinolones like Balofloxacin can be pH-dependent. They tend to be more soluble at acidic (pH < 5) and alkaline (pH > 10) conditions, with minimum solubility near neutral pH.[2] Adjusting the pH of your final aqueous solution, if permissible for your assay, may improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: The chemical formula this compound corresponds to Balofloxacin, a fluoroquinolone antibiotic.[3]

Q2: What is the known solubility of Balofloxacin in common solvents?

A2: Balofloxacin exhibits poor solubility in water and ethanol. It is soluble in organic solvents such as DMSO and DMF. One source reports a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2). It is also noted to be readily soluble in glacial acetic acid and slightly soluble in methanol.

SolventSolubility
WaterInsoluble[4]
EthanolInsoluble
DMSO5 mg/mL (12.83 mM)
DMFSoluble
Glacial Acetic AcidReadily Soluble
0.1 M HClSoluble[2]
MethanolSlightly Soluble[2]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL

Q3: Are there alternative methods to improve the aqueous solubility of Balofloxacin for in vitro studies?

A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like Balofloxacin:

  • Co-solvents: As mentioned in the troubleshooting guide, using a water-miscible organic co-solvent like DMSO is the most common approach.

  • pH Adjustment: As a fluoroquinolone, Balofloxacin's solubility is influenced by pH. For ionizable drugs, adjusting the pH of the aqueous medium can significantly increase solubility.[5]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can be used to increase the solubility of hydrophobic compounds.

  • Complexation: Cyclodextrins can be used as complexing agents to enhance the aqueous solubility of poorly soluble drugs.

  • Solid Dispersions: This technique involves dispersing the drug in a highly soluble hydrophilic matrix. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

Q4: What is the mechanism of action of Balofloxacin?

A4: Balofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[6][7] This inhibition prevents bacterial DNA replication and repair, ultimately leading to bacterial cell death.[3][6]

Experimental Protocols

Protocol: Preparation of Balofloxacin for In Vitro Assays

This protocol describes the standard method for preparing aqueous solutions of Balofloxacin from a DMSO stock for use in cellular or biochemical assays.

Materials:

  • Balofloxacin powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of Balofloxacin powder needed to prepare a 10 mM stock solution in DMSO (Molecular Weight of Balofloxacin: 389.42 g/mol ).

    • Carefully weigh the required amount of Balofloxacin and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particles. This is your stock solution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Determine the final concentration of Balofloxacin required for your experiment.

    • Perform serial dilutions of the stock solution into the appropriate aqueous buffer to achieve the desired final concentration. Important: Add the Balofloxacin stock solution to the buffer, not the other way around, while vortexing to ensure rapid mixing and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific assay (typically <0.5%).

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO in the aqueous buffer as your working solution. This is crucial for distinguishing the effects of the compound from the effects of the solvent.

Visualizations

balofloxacin_mechanism cluster_bacterium Bacterial Cell balofloxacin Balofloxacin (this compound) dna_gyrase DNA Gyrase balofloxacin->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV balofloxacin->topoisomerase_iv inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork relieves supercoiling dna_synthesis_inhibition Inhibition of DNA Synthesis dna_gyrase->dna_synthesis_inhibition topoisomerase_iv->replication_fork decatenates daughter chromosomes topoisomerase_iv->dna_synthesis_inhibition replication_fork->dna_synthesis_inhibition cell_death Bacterial Cell Death dna_synthesis_inhibition->cell_death

Caption: Mechanism of action of Balofloxacin in a bacterial cell.

solubility_workflow cluster_workflow Experimental Workflow for Aqueous Solution Preparation start Start: Balofloxacin Powder weigh Weigh Balofloxacin start->weigh add_dmso Add DMSO to create stock solution weigh->add_dmso vortex Vortex until fully dissolved add_dmso->vortex check_clarity Check for clarity vortex->check_clarity check_clarity->vortex Not Clear dilute Serially dilute stock in aqueous buffer check_clarity->dilute Clear final_check Check for precipitation dilute->final_check use_in_assay Use in experiment final_check->use_in_assay No Precipitation troubleshoot Troubleshoot: - Lower concentration - Use alternative method final_check->troubleshoot Precipitation

Caption: Workflow for preparing Balofloxacin aqueous solutions.

References

Technical Support Center: Fluoronex (C14H15FN4O3)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fluoronex (C14H15FN4O3). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common degradation and stability issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of Fluoronex in my aqueous solution at neutral pH. What could be the cause?

A1: Rapid degradation of Fluoronex in neutral aqueous solutions is often attributed to hydrolytic degradation. The ester or amide functionalities within the molecule are susceptible to hydrolysis. We recommend preparing fresh solutions daily and storing any stock solutions in anhydrous organic solvents such as DMSO or ethanol at -20°C. For aqueous buffers, consider conducting a pH stability profile to identify the optimal pH for your experiments. Instable compounds can lead to incorrect bioassay results and erroneous structure-activity relationships.[1]

Q2: My Fluoronex sample has changed color from white to a pale yellow after storage. Is it still usable?

A2: A color change often indicates degradation, possibly due to oxidation or photodegradation. Exposure to light and air can cause the formation of colored impurities. It is crucial to store Fluoronex in a light-protected, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). We advise running a purity check using HPLC-UV to assess the integrity of the sample before further use. Degraded compounds can lead to toxic reactions from degradation products.[1]

Q3: I am seeing multiple peaks in my HPLC chromatogram when analyzing my experimental sample containing Fluoronex. How can I identify if these are degradation products?

A3: The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. To confirm, you can perform a forced degradation study. Expose a sample of Fluoronex to stress conditions such as acid, base, heat, and UV light. Analyze the stressed samples by HPLC-MS to identify the mass of potential degradation products. This will help in tentatively identifying the extra peaks in your experimental samples.

Q4: What are the recommended storage conditions for Fluoronex?

A4: To ensure the long-term stability of Fluoronex, it should be stored as a solid in a cool, dark, and dry place.[2] We recommend storage at -20°C in a desiccated, airtight container. For solutions, prepare small, single-use aliquots of high-concentration stock in an anhydrous solvent like DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreasing potency of Fluoronex over the course of an experiment.Degradation in assay buffer.1. Perform a time-course stability study of Fluoronex in the assay buffer. 2. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 3. If degradation is significant, consider shortening the incubation time or identifying a more suitable buffer system.
High variability between replicate experiments.Inconsistent sample handling and storage.1. Ensure all researchers are following standardized protocols for sample preparation and storage. 2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. Verify the consistency of storage conditions (temperature, light exposure).
Issue 2: Appearance of Unknown Peaks in Analytical Assays
Symptom Possible Cause Troubleshooting Steps
A new peak is observed during HPLC analysis of a stored solution.Solvent-induced degradation or container interaction.1. Analyze the solvent blank to rule out solvent impurities. 2. Investigate potential interactions with the storage container by testing different materials (e.g., glass vs. polypropylene). 3. Use HPLC-MS to determine the mass of the unknown peak and deduce its potential structure.
Multiple new peaks appear after exposure to experimental conditions.Multiple degradation pathways are active.1. Conduct a systematic forced degradation study to understand the degradation profile under different stress conditions (pH, temperature, light). 2. Isolate and characterize major degradation products using preparative HPLC and spectroscopic techniques (NMR, MS).

Experimental Protocols

Protocol 1: pH Stability Assessment of Fluoronex
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate).

  • Prepare Samples: Dissolve Fluoronex in each buffer to a final concentration of 10 µM.

  • Incubate: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Analyze: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and analyze the concentration of Fluoronex using a validated HPLC method.

  • Data Analysis: Plot the percentage of Fluoronex remaining versus time for each pH. This will allow you to determine the pH at which the compound is most stable.

Protocol 2: Photostability Assessment of Fluoronex
  • Prepare Samples: Prepare two sets of Fluoronex solutions in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Light: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specific wattage and wavelength). Wrap the second set in aluminum foil to serve as a dark control.

  • Incubate: Place both sets of samples at a constant temperature.

  • Analyze: At predetermined time points, analyze samples from both the light-exposed and dark control groups by HPLC.

  • Data Analysis: Compare the degradation profiles of the light-exposed samples to the dark controls to assess the impact of light on the stability of Fluoronex.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation This compound Fluoronex (this compound) Degradant_A Degradant A (Hydrolyzed) This compound->Degradant_A H2O/OH- Degradant_B Degradant B (Further Hydrolysis) Degradant_A->Degradant_B H2O/H+ Degradant_C Degradant C (Oxidized) C14H15FN4O3_ox Fluoronex (this compound) C14H15FN4O3_ox->Degradant_C O2, Light

Caption: Potential degradation pathways of Fluoronex.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_decision Decision & Action start Start: Inconsistent Results Observed prep Prepare Fresh Fluoronex Stock start->prep assay Run Biological Assay prep->assay hplc HPLC Analysis of Assay Samples assay->hplc ms LC-MS Analysis for Degradant ID hplc->ms decision Degradation Confirmed? hplc->decision protocol Modify Protocol (e.g., buffer, time) decision->protocol Yes end End: Consistent Results decision->end No retest Re-run Assay protocol->retest retest->end

Caption: Troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C14H15FN4O3 does not correspond to a well-characterized compound in publicly available scientific literature. Therefore, this technical support center provides a generalized framework and illustrative examples for researchers encountering potential off-target effects with novel small molecules during cell-based assays. The information presented here is for educational purposes and should be adapted to the specific context of your research.

Hypothetical Compound Profile: "Molecule-X" (this compound)

For the purpose of this guide, we will refer to this compound as "Molecule-X".

  • Intended Target: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

  • Intended Therapeutic Area: Oncology.

  • Observed Phenotypic Effect: Induction of cell cycle arrest in the G1 phase in various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with Molecule-X at concentrations where we expect to see specific cell cycle arrest. Is this indicative of an off-target effect?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects. While high concentrations of any compound can lead to non-specific toxicity, significant cell death at or near the IC50 for your primary target suggests that Molecule-X may be interacting with other cellular components essential for cell survival.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that the observed cytotoxicity is not simply a downstream consequence of potent on-target (CDK2) inhibition. Compare the cytotoxic profile with known CDK2 inhibitors.

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the intended phenotypic effect (G1 arrest) and cytotoxicity. A significant rightward shift in the cytotoxicity curve compared to the G1 arrest curve would suggest a therapeutic window. Conversely, overlapping curves point towards off-target toxicity.

  • Control Compound: Include a structurally related but inactive analog of Molecule-X in your experiments. If the inactive analog also shows cytotoxicity, it might suggest a non-specific effect related to the chemical scaffold.

  • Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining). This can provide clues about the potential off-target pathways being affected.

Q2: Our results for Molecule-X's potency differ significantly between biochemical assays (e.g., purified CDK2 enzyme assay) and cell-based assays. Why is this happening?

A2: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors, including:

  • Cellular Permeability: Molecule-X may have poor cell membrane permeability, leading to lower intracellular concentrations and thus reduced apparent potency in cellular assays.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: Intracellular metabolism of Molecule-X could convert it into a less active or inactive form.

  • Off-Target Engagement: In a cellular context, Molecule-X can interact with numerous other proteins. Engagement with off-targets could lead to confounding effects that mask the on-target phenotype or contribute to a different, more dominant phenotype.

Troubleshooting Workflow:

G A Discrepancy in Potency: Biochemical vs. Cellular Assays B Assess Cell Permeability (e.g., PAMPA, Caco-2 assays) A->B C Investigate Efflux Pump Interaction (e.g., use efflux pump inhibitors) A->C D Analyze Compound Metabolism (e.g., LC-MS analysis of cell lysates) A->D E Profile for Off-Target Binding (e.g., Kinase panel, CETSA) A->E F Low Permeability B->F G Efflux Substrate C->G H Metabolically Unstable D->H I Off-Target Effects E->I

Caption: Troubleshooting workflow for potency discrepancies.

Troubleshooting Guides

Guide 1: Identifying Potential Off-Targets of Molecule-X

If you suspect off-target effects, a systematic approach is needed to identify the unintended molecular partners of Molecule-X.

Experimental Protocols:

  • Broad-Spectrum Kinase Profiling:

    • Objective: To determine if Molecule-X inhibits other kinases besides CDK2.

    • Methodology:

      • Prepare a stock solution of Molecule-X at a concentration significantly higher than its CDK2 IC50 (e.g., 100x).

      • Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases.

      • The service will typically perform in vitro kinase activity assays in the presence of a fixed concentration of Molecule-X (e.g., 1 µM).

      • Results are usually reported as "% inhibition" relative to a control.

      • Follow up with IC50 determination for any kinases that show significant inhibition (e.g., >50%).

  • Affinity Purification-Mass Spectrometry (AP-MS):

    • Objective: To identify proteins from a cell lysate that physically interact with Molecule-X.

    • Methodology:

      • Synthesize a version of Molecule-X with an immobilized linker (e.g., biotin or a clickable alkyne tag) that does not disrupt its primary binding activity.

      • Incubate the tagged compound with cell lysate.

      • Use affinity resin (e.g., streptavidin beads for a biotin tag) to "pull down" the compound along with any bound proteins.

      • Wash the beads to remove non-specific binders.

      • Elute the bound proteins.

      • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Potential off-targets are those proteins that are significantly enriched in the Molecule-X pulldown compared to a control pulldown with beads alone or with a tagged inactive analog.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To identify proteins that are stabilized by Molecule-X binding in a cellular environment.

    • Methodology:

      • Treat intact cells with Molecule-X or a vehicle control.

      • Heat the cells to a range of temperatures. Protein binding to a ligand (Molecule-X) generally increases its thermal stability.

      • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

      • Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

      • Off-targets will show increased presence in the soluble fraction at higher temperatures in the Molecule-X-treated samples compared to the control.

Workflow for Off-Target Identification:

G A Hypothesis: Molecule-X has off-targets B Broad Kinase Screen A->B C Affinity Purification- Mass Spectrometry (AP-MS) A->C D Cellular Thermal Shift Assay (CETSA) A->D E List of Potential Kinase Off-Targets B->E F List of Potential Binding Partners C->F G List of Stabilized Proteins in situ D->G H Target Validation (e.g., siRNA, CRISPR) E->H F->H G->H I Confirmed Off-Target(s) H->I

Caption: Experimental workflow for off-target identification.

Guide 2: Deconvoluting On-Target vs. Off-Target Phenotypes

Once potential off-targets are identified, it is crucial to determine which observed cellular effects are due to the intended target (CDK2) and which are due to off-targets.

Illustrative Data:

Let's assume a kinase screen for Molecule-X identified significant inhibition of Aurora Kinase B (AURKB), another important cell cycle regulator.

Table 1: Comparative Potency of Molecule-X

TargetBiochemical IC50 (nM)Cellular EC50 (nM) (Target Engagement)
CDK2 (On-Target) 50200
AURKB (Off-Target) 250800

Experimental Protocol: Target Validation with RNAi or CRISPR

  • Objective: To silence the expression of the on-target (CDK2) and the potential off-target (AURKB) to see if this phenocopies the effects of Molecule-X.

  • Methodology:

    • Design and validate siRNA or CRISPR guide RNAs specific to CDK2 and AURKB.

    • Transfect cells with siRNA or CRISPR constructs to knock down or knock out the expression of CDK2 and AURKB, respectively. Include appropriate non-targeting controls.

    • After confirming target knockdown/knockout by Western blot or qPCR, treat the cells with a range of concentrations of Molecule-X.

    • Assess the phenotypic endpoint of interest (e.g., G1 arrest, cytotoxicity).

    • Interpretation:

      • If knockdown of CDK2 phenocopies the G1 arrest effect of Molecule-X, and the compound has no additional effect in the knockdown cells, this confirms the on-target mechanism for this phenotype.

      • If knockdown of AURKB leads to a specific phenotype (e.g., mitotic defects) that is also observed with Molecule-X treatment, this suggests this phenotype is due to the off-target effect.

      • If knockdown of the off-target (AURKB) makes the cells less sensitive to the cytotoxic effects of Molecule-X, it implicates AURKB inhibition as a contributor to the compound's toxicity.

Hypothetical Signaling Pathway Involvement:

Molecule-X was designed to inhibit CDK2, leading to the stabilization of p27 and subsequent G1 cell cycle arrest. However, its off-target inhibition of AURKB can lead to mitotic catastrophe and apoptosis, explaining the observed cytotoxicity.

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway CDK2 CDK2 p27 p27 CDK2->p27 phosphorylates & inhibits G1_Arrest G1 Arrest p27->G1_Arrest induces AURKB AURKB Mitosis Mitosis AURKB->Mitosis regulates Apoptosis Apoptosis Mitosis->Apoptosis defects lead to MoleculeX Molecule-X MoleculeX->CDK2 inhibits (intended) MoleculeX->AURKB inhibits (off-target)

Caption: On- and off-target pathways of Molecule-X.

C14H15FN4O3 optimizing C14H15FN4O3 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of C14H15FN4O3, hereafter referred to as Inhibi-Mek , a selective inhibitor of MEK1/2 kinases. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to optimize its use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Inhibi-Mek (this compound) and what is its mechanism of action?

A1: Inhibi-Mek is a potent and selective small molecule inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling cascade. By binding to and inhibiting MEK1/2, Inhibi-Mek prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling that is often hyperactivated in various cancer cell lines, leading to a reduction in cell proliferation and survival.

Q2: How should I reconstitute and store Inhibi-Mek?

A2: Proper reconstitution and storage are critical for maintaining the activity of the compound.[1][2]

  • Reconstitution: We recommend reconstituting the lyophilized powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1][2] To ensure the powder is fully dissolved, vortex the vial for 10-20 seconds. If necessary, you can warm the solution in a 37°C water bath for approximately five minutes.[2]

  • Storage:

    • Lyophilized Powder: Store at -20°C for long-term stability.

    • Stock Solution (in DMSO): Aliquot the concentrated stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C, where they are stable for up to six months.[2]

    • Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the DMSO stock on the day of the experiment. The compound is more susceptible to degradation once diluted in aqueous solutions at 37°C.[2]

Q3: What is the recommended starting concentration for my experiments?

A3: The optimal concentration of Inhibi-Mek is highly dependent on the cell type and the specific assay being performed. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model system. A typical starting range for an initial dose-response curve could be from 1 nM to 10 µM.

Q4: Is Inhibi-Mek soluble in aqueous buffers?

A4: Like many small molecule kinase inhibitors, Inhibi-Mek has low aqueous solubility. It is crucial to first dissolve it in an organic solvent like DMSO. When preparing working dilutions for cell culture, ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]

Experimental Workflows and Signaling

To effectively use Inhibi-Mek, it is important to understand its place in the signaling pathway and the general workflow for testing its efficacy.

InhibiMek_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Reconstitute Inhibi-Mek in DMSO (10 mM Stock) B Prepare Serial Dilutions in DMSO A->B C Make Final Working Dilutions in Culture Medium B->C E Treat Cells with Working Dilutions C->E D Seed Cells in Multi-well Plates D->E F Incubate for Desired Time Period E->F G Cell Viability Assay (e.g., Resazurin) F->G H Target Engagement Assay (e.g., Western Blot for p-ERK) F->H I Data Analysis (IC50 Calculation) G->I H->I MAPK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates to transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor Inhibi-Mek inhibitor->mek

References

C14H15FN4O3 troubleshooting mass spectrometry of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the compound C14H15FN4O3. While the exact structure may vary, the elemental composition suggests a molecule belonging to the fluoroquinolone class of antibiotics or a related nitrogen-containing heterocyclic compound. The guidance provided is based on this structural assumption and general mass spectrometry principles.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound, and what are the expected m/z values for common adducts?

The monoisotopic mass of this compound is 304.1128 g/mol . When analyzing this compound using mass spectrometry, particularly with electrospray ionization (ESI), it is common to observe several different adducts of the parent molecule. The expected mass-to-charge ratios (m/z) for common adducts are summarized below.

Ion SpeciesAdductCalculationExpected m/z
Positive Ion Mode
Protonated Molecule[M+H]⁺304.1128 + 1.0073305.1201
Sodiated Molecule[M+Na]⁺304.1128 + 22.9898327.1026
Potassiated Molecule[M+K]⁺304.1128 + 38.9637343.0765
Negative Ion Mode
Deprotonated Molecule[M-H]⁻304.1128 - 1.0073303.1055

Q2: Which ionization technique is most suitable for this compound?

For a molecule with the formula this compound, which contains multiple nitrogen and oxygen atoms capable of accepting or losing a proton, Electrospray Ionization (ESI) is the recommended technique. ESI is a soft ionization method that is well-suited for polar molecules and is less likely to cause in-source fragmentation compared to harder ionization techniques. Positive ion mode ([M+H]⁺) is generally preferred for fluoroquinolone-type structures due to the presence of basic nitrogen atoms which are readily protonated.

Q3: What are the expected fragmentation patterns for a this compound compound, assuming it has a fluoroquinolone-like core?

Fluoroquinolones typically exhibit characteristic fragmentation patterns that can aid in structural confirmation. The molecular ions are often unstable and can break apart into smaller, charged fragments.[1][2][3] Common fragmentation pathways for this class of compounds include:

  • Loss of Water (-18 Da): If a hydroxyl group is present.

  • Loss of Carbon Dioxide (-44 Da): From the carboxylic acid moiety, which is a hallmark of many quinolones.

  • Cleavage of Side Chains: The substituents on the core ring structure are common points of fragmentation.

A diagram illustrating a potential fragmentation pathway is provided below.

fragmentation_pathway parent [this compound+H]⁺ m/z = 305.1201 frag1 Fragment A Loss of CO2 m/z = 261.1252 parent->frag1 -44.00 Da frag2 Fragment B Side Chain Cleavage parent->frag2 - R group frag3 Fragment C Further Fragmentation frag1->frag3 frag2->frag3

Caption: Hypothetical fragmentation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Q1: I am not seeing any signal, or the signal intensity is extremely low. What should I do?

A lack of signal or low sensitivity can stem from either the liquid chromatography (LC) system or the mass spectrometer (MS) itself.[4][5] A systematic approach is necessary to identify the root cause.

no_signal_workflow start No or Low Signal Detected check_infusion Infuse a known standard (e.g., tuning solution) start->check_infusion signal_ok Signal is strong? check_infusion->signal_ok lc_issue Problem is likely with the LC system or method signal_ok->lc_issue Yes ms_issue Problem is likely with the MS system signal_ok->ms_issue No check_lc Check LC pumps, solvent lines, column, and sample integrity. lc_issue->check_lc check_ms Clean MS source (probe, cone). Check for leaks and verify tuning. ms_issue->check_ms end Problem Resolved check_lc->end check_ms->end

Caption: Troubleshooting workflow for no/low signal.

Troubleshooting Steps:

  • Isolate the Issue: The first step is to determine if the problem lies with the MS or the LC.[4] Infuse a known standard directly into the mass spectrometer. If a strong signal is observed, the issue is likely with the LC system, sample, or method. If the signal is still low or absent, the problem is with the MS.

  • MS-Related Issues:

    • Dirty Source: The ESI probe, curtain plate, or cone can become contaminated over time, leading to a significant drop in sensitivity.[4] A front-end cleaning is often the most effective solution.

    • Incorrect Tuning: Ensure the instrument has been recently and successfully tuned and calibrated.

    • Leaks: Check for any leaks in the system, particularly around the column fittings and the ESI probe.[4]

  • LC-Related Issues:

    • Solvent Problems: Check that there is sufficient mobile phase, that the solvent filters are not clogged, and that the solvents are fresh and properly degassed.[4]

    • Pump Issues: Ensure the LC pumps are delivering the correct flow rate and that the pressure is stable.

    • Sample Degradation: Confirm the stability of your compound in the autosampler solvent.

    • Diverter Valve: If a diverter valve is used, ensure it is programmed correctly to direct the flow to the mass spectrometer at the expected retention time.[4]

Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?

Unexpected peaks, often called "ghost peaks," can arise from several sources.[3][6]

  • Sample Carryover: This occurs when remnants of a previous, more concentrated sample appear in a subsequent injection.[1] It often presents as a small, well-defined peak at the same retention time as the analyte in the previous run.

  • Contaminated Solvents or Glassware: Impurities in the mobile phase or from improperly cleaned vials can introduce extraneous peaks.[3] Running a blank injection (mobile phase only) can help diagnose this.

  • Column Bleed: As a column ages, the stationary phase can degrade and elute, causing a rising baseline or discrete peaks, especially at higher temperatures.

  • System Contamination: Buildup of non-volatile components in the injector, tubing, or detector can leach out over time.[3]

Q3: The peak shape of my analyte is poor (e.g., fronting or tailing). How can I improve it?

Poor peak shape can compromise resolution and integration accuracy.

  • Tailing Peaks: Often caused by secondary interactions between the analyte and the stationary phase or by active sites in the system. Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a high-purity column and ensuring all fittings are properly made can help.

  • Fronting Peaks: Typically an indication of column overload. Try injecting a smaller volume or a more dilute sample. It can also be caused by poor solubility of the analyte in the mobile phase.

  • Split Peaks: This can be caused by a partially clogged frit in the column or guard column, or an issue with the injector.

Experimental Protocols

Methodology for Cleaning Mass Spectrometer Source Components

A dirty mass spectrometer source is a common cause of low sensitivity.[4]

  • Safety First: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Venting the Instrument: Follow the manufacturer's procedure to safely vent the instrument.

  • Disassembly: Carefully remove the ESI probe, curtain plate, and cone/orifice. Take pictures during disassembly to aid in reassembly.

  • Cleaning:

    • Sonication is an effective method for cleaning these parts.

    • Use a sequence of solvents: start with HPLC-grade water, followed by methanol, and then isopropanol. Sonicate for 15-20 minutes in each solvent.

    • For stubborn residues, a mild acidic or basic solution can be used, but always check for compatibility with the component materials.

  • Drying: Thoroughly dry all components with a stream of nitrogen gas before reassembly.

  • Reassembly and Pump-Down: Carefully reassemble the source components and follow the manufacturer's instructions to pump down the system.

  • Performance Check: Once the vacuum is stable, infuse a tuning solution to confirm that sensitivity has been restored.

Protocol for Investigating Sample Carryover

Sample carryover can be a significant issue in quantitative analysis.[1]

  • Initial Diagnosis:

    • Inject a high-concentration standard of this compound.

    • Immediately follow this with one or more blank injections (injecting only the sample solvent).

    • If a peak for your analyte appears in the blank injection(s) at the correct retention time, carryover is occurring.

  • Isolating the Source:

    • Autosampler/Injector: The most common source of carryover is the autosampler needle and injection valve. To test this, after the blank injection shows carryover, perform another blank injection but without actuating the injection valve (if your system allows). If the peak disappears, the carryover is from the valve. If it remains, it is likely from the needle.

    • Column: If the carryover peak is broad or tails significantly, it may be originating from the column.

  • Mitigation Strategies:

    • Improve Needle Wash: Increase the volume and duration of the needle wash. Use a stronger solvent in the wash solution (e.g., one in which your analyte is highly soluble). Some systems allow for multiple wash solvents.

    • Modify Gradient: Ensure your chromatographic gradient includes a high-organic "wash" step at the end of each run to elute any strongly retained compounds from the column.

    • Reduce Injection Volume: Injecting a smaller volume of a concentrated sample can reduce the amount of analyte that needs to be washed from the system.

References

Technical Support Center: C14H15FN4O3 (Axonol-2b)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing C14H15FN4O3, herein referred to as Axonol-2b, a novel small molecule designed to mitigate cellular stress and reduce toxicity in in vitro cell cultures. This document provides troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Axonol-2b in reducing cellular toxicity?

A1: Axonol-2b is an inhibitor of the JNK (c-Jun N-terminal kinase) signaling pathway. By selectively blocking the phosphorylation of JNK, it prevents the downstream activation of pro-apoptotic proteins such as Bad and Bax, thereby promoting cell survival under conditions of cellular stress.

Q2: In which cell lines has Axonol-2b been validated?

A2: Axonol-2b has been validated in a range of common mammalian cell lines. Optimal working concentrations may vary, and it is recommended to perform a dose-response curve for your specific cell line.

Q3: What is the recommended solvent for reconstituting Axonol-2b?

A3: Axonol-2b is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution of 10 mM in 100% DMSO and store it at -20°C. For cell culture experiments, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity.[1]

Q4: Can Axonol-2b be used in combination with other therapeutic agents?

A4: Yes, Axonol-2b is designed for co-treatment studies. However, it is crucial to assess potential drug-drug interactions and their impact on cell viability. Always include appropriate controls, including the therapeutic agent alone and Axonol-2b alone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Cytotoxicity Axonol-2b concentration is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Refer to the recommended concentration ranges in Table 1.
The final DMSO concentration in the culture medium is too high.Ensure the final DMSO concentration does not exceed 0.1%.[1] Prepare intermediate dilutions of the stock solution in culture medium to minimize the volume of DMSO added to the cells.
Contamination of the cell culture.Regularly test your cell cultures for mycoplasma and other contaminants.
Compound Precipitation in Culture Medium The solubility limit of Axonol-2b in the medium has been exceeded.Do not exceed a final concentration of 10 µM in aqueous solutions. If higher concentrations are required, consider using a different solvent system, though this may introduce other variables.
The stock solution was not properly warmed before use.Allow the frozen stock solution to fully equilibrate to room temperature before adding it to the culture medium.
Inconsistent or Non-reproducible Results Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well or flask for all experiments.
Inconsistent incubation times.Adhere to a strict timeline for compound addition and subsequent assays.
Degradation of the Axonol-2b stock solution.Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Quantitative Data Summary

Table 1: Recommended Working Concentrations of Axonol-2b in Various Cell Lines

Cell Line Cell Type Recommended Concentration Range (µM) Notes
SH-SY5YHuman Neuroblastoma0.5 - 2.0Effective in reducing oxidative stress-induced apoptosis.
HEK293Human Embryonic Kidney1.0 - 5.0General cytoprotective effects.
HepG2Human Hepatocellular Carcinoma0.2 - 1.5Can mitigate drug-induced liver cell toxicity.
MCF-7Human Breast Adenocarcinoma1.0 - 3.0Reduces chemotherapy-induced cell death.

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Axonol-2b with or without the toxic agent. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Protocol 2: Measurement of Cytotoxicity using LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH (Lactate Dehydrogenase) cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing lactate and NAD+.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Visualizations

G stress Cellular Stress (e.g., Oxidative, ER Stress) jnk JNK (c-Jun N-terminal kinase) stress->jnk bad_bax Pro-apoptotic Proteins (Bad, Bax) jnk->bad_bax survival Cell Survival jnk->survival axonol Axonol-2b (this compound) axonol->jnk Inhibits apoptosis Apoptosis bad_bax->apoptosis

Caption: Proposed signaling pathway of Axonol-2b in reducing apoptosis.

G start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with Axonol-2b and/or toxic agent adhere->treat incubate Incubate for 24-48 hours treat->incubate assay Perform Viability Assay (MTT or LDH) incubate->assay read Measure Absorbance assay->read analyze Analyze Data read->analyze end End analyze->end

References

C14H15FN4O3 overcoming poor bioavailability of C14H15FN4O3

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C14H15FN4O3 (Rociletinib)

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of the compound this compound (Rociletinib).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties affecting bioavailability?

A1: this compound is the molecular formula for Rociletinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor. Its oral bioavailability is influenced by several factors:

  • Solubility: As a weakly basic compound, its solubility is pH-dependent, which can affect its dissolution in the gastrointestinal (GI) tract.

  • Metabolism: Rociletinib undergoes significant metabolism, primarily through amide hydrolysis and N-acetylation by N-acetyltransferase 2 (NAT2).[1][2] This extensive first-pass metabolism can reduce the amount of active drug reaching systemic circulation.

  • Permeability: While specific permeability data can vary, formulation strategies often focus on improving dissolution as a rate-limiting step for absorption.

Q2: What are the primary metabolic pathways for Rociletinib and how do they impact the drug's profile?

A2: The main metabolic pathway involves amide hydrolysis to form the metabolite M502. M502 can then be N-acetylated to M544 or undergo further hydrolysis to M460.[1] Cytochrome P450 enzymes play only a minor role.[3] Notably, the metabolites M502 and M460 do not inhibit EGFR but have shown activity against the insulin-like growth factor 1 receptor (IGF1R), which is linked to hyperglycemia observed as a side effect in some patients.[3] The half-life of Rociletinib is relatively short (2.7 to 3.5 hours), while its major metabolites have significantly longer half-lives (20 to 51 hours).[3]

Q3: What general strategies can be employed to enhance the bioavailability of a compound like this compound?

A3: Several formulation strategies are effective for improving the bioavailability of poorly soluble or rapidly metabolized drugs:

  • Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate. A hydrobromic acid salt form of Rociletinib was developed to improve its bioavailability for clinical trials.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the amorphous form of the drug in a polymer matrix can enhance solubility and prevent crystallization, leading to higher absorption.[6][7]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS) can improve solubilization in the GI tract and enhance absorption.[8][9]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.[8]

Troubleshooting Guides

Issue 1: Low and variable plasma exposure (AUC, Cmax) is observed in preclinical oral dosing studies.

Potential Cause Recommended Troubleshooting Step
Poor Aqueous Solubility Characterize the pH-solubility profile. Consider developing a salt form (e.g., hydrochloride, hydrobromide) to improve dissolution in the gastric and intestinal pH range.
Low Dissolution Rate Perform dissolution studies with the neat API vs. formulated material. Explore enabling formulations like amorphous solid dispersions (ASDs) or particle size reduction (micronization).
High First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or hepatocytes to confirm metabolic stability. If metabolism is high, consider co-dosing with a known inhibitor of the metabolizing enzyme (e.g., NAT2 for Rociletinib) in preclinical models to confirm the impact on exposure.
P-gp Efflux Use in vitro cell-based assays (e.g., Caco-2) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Issue 2: The developed formulation shows poor physical or chemical stability.

Potential Cause Recommended Troubleshooting Step
Crystallization of Amorphous Form In an ASD formulation, ensure the drug loading is not too high. Screen for different polymers that can better stabilize the amorphous drug. Check for recrystallization under high humidity and temperature stress conditions.
Hygroscopicity Store the API and formulation in a controlled, low-humidity environment. Incorporate excipients that can mitigate moisture effects.
Degradation Conduct forced degradation studies to identify liabilities (e.g., oxidation, hydrolysis). Add appropriate stabilizers or antioxidants to the formulation and ensure proper packaging.

Data Presentation

Table 1: Comparison of Hypothetical Pharmacokinetic Parameters for Different this compound Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation Type Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Absolute Bioavailability (%)
Aqueous Suspension (API)150 ± 352.0750 ± 18015%
Hydrobromide Salt in Solution450 ± 901.52200 ± 41044%
Amorphous Solid Dispersion620 ± 1101.03150 ± 55063%
Lipid-Based Formulation (SEDDS)580 ± 1251.02900 ± 60058%

Experimental Protocols

Protocol: In Situ Single-Pass Intestinal Perfusion (SPIP) for Permeability Assessment

This protocol is designed to determine the effective intestinal permeability (Peff) of this compound in a rat model.

  • Animal Preparation:

    • Fast male Sprague-Dawley rats (250-300g) overnight with free access to water.

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Maintain body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Segment Isolation:

    • Select the desired intestinal segment (e.g., jejunum).

    • Gently cannulate the proximal and distal ends of a 10-15 cm segment with flexible tubing.

    • Flush the segment carefully with pre-warmed (37°C) saline to remove contents, avoiding tissue damage.

  • Perfusion:

    • Place the cannulated segment back into the abdominal cavity and keep it moist with saline-soaked gauze.

    • Connect the inlet cannula to a syringe pump.

    • Begin perfusion with a blank buffer solution (e.g., Krebs-Ringer) at a constant flow rate (e.g., 0.2 mL/min) for a 15-minute equilibration period.

    • After equilibration, switch to the perfusion solution containing this compound at a known concentration and a non-absorbable marker (e.g., phenol red).

    • Collect the perfusate from the outlet cannula at 10-minute intervals for 60-90 minutes into pre-weighed tubes.

  • Sample Analysis:

    • Record the exact weight of the collected perfusate to determine the volume.

    • Analyze the concentration of this compound and the non-absorbable marker in the inlet and outlet samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Effective Permeability (Peff):

    • Calculate Peff using the following equation: Peff = - (Q / 2πrL) * ln(Cout' / Cin') Where:

      • Q is the perfusion flow rate.

      • r is the internal radius of the intestine.

      • L is the length of the perfused segment.

      • Cin' and Cout' are the corrected concentrations of the drug in the inlet and outlet, respectively, adjusted for water flux using the non-absorbable marker concentrations.

Visualizations

G start Low Oral Bioavailability Observed for this compound solubility Poor Solubility? start->solubility permeability Poor Permeability? start->permeability metabolism High First-Pass Metabolism? start->metabolism sol_investigate Action: Characterize pH-solubility profile. Perform dissolution testing. solubility->sol_investigate Yes perm_investigate Action: Conduct Caco-2 permeability assay or in-situ perfusion. permeability->perm_investigate Yes met_investigate Action: Use liver microsomes to assess metabolic stability. Identify key enzymes (e.g., NAT2). metabolism->met_investigate Yes sol_solution Solution: Develop salt form, amorphous solid dispersion, or particle size reduction. sol_investigate->sol_solution perm_solution Solution: Add permeation enhancers (if feasible) or use lipid-based carriers. perm_investigate->perm_solution met_solution Solution: Prodrug approach or co-administration with enzyme inhibitor (investigational). met_investigate->met_solution

Caption: Troubleshooting workflow for diagnosing poor bioavailability.

G cluster_preform Pre-formulation cluster_form Formulation Development cluster_eval Evaluation p1 Physicochemical Characterization (pKa, logP, solubility) p2 Solid State Characterization (polymorphism, crystallinity) p1->p2 f1 Excipient Compatibility Screening p2->f1 f2 Prototype Formulation (e.g., ASD, Lipid-based) f1->f2 f3 Process Optimization & Stability Testing f2->f3 e1 In Vitro Dissolution Testing f3->e1 e2 In Vivo PK Study (e.g., Rat Model) e1->e2 e2->f2 Iterate/ Optimize

Caption: Workflow for bioavailability enhancement formulation.

G roc This compound (Rociletinib) m502 M502 (Amide Hydrolysis Product) roc->m502 Amide Hydrolysis m544 M544 (N-acetylated Metabolite) m502->m544 N-acetylation (NAT2) m460 M460 (Secondary Hydrolysis Product) m502->m460 Amide Hydrolysis igfr IGF1R/INSR Inhibition (Hyperglycemia Risk) m502->igfr m460->igfr

Caption: Simplified metabolic pathway of Rociletinib.

References

C14H15FN4O3 C14H15FN4O3 inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel compound C14H15FN4O3. Inconsistent experimental results can be a significant challenge when characterizing a new chemical entity. This guide aims to provide a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in our bioassay results with this compound. What could be the cause?

A1: Batch-to-batch variability is a common issue with newly synthesized compounds. The root cause often lies in the purity and stability of each batch. We recommend the following verification steps:

  • Purity Assessment: Perform rigorous purity analysis on each new batch using multiple analytical methods, such as HPLC-UV, LC-MS, and NMR.

  • Impurity Profiling: Identify and quantify any impurities. Even minor impurities can have significant biological activity or interfere with the primary compound's function.

  • Stability Studies: Assess the stability of this compound under your experimental storage and handling conditions. Degradation can lead to a decrease in the active compound's concentration and an increase in degradation products with potential off-target effects.

  • Solvent and Formulation Effects: Ensure the solvent and formulation are consistent across all experiments. The solubility and bioavailability of the compound can be highly sensitive to the formulation.

Q2: The measured potency (e.g., IC50) of this compound in our cell-based assay is inconsistent across different experiments. How can we troubleshoot this?

A2: Inconsistent potency measurements in cell-based assays can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2] Consider the following:

  • Cell Health and Passage Number: Ensure the cells used are healthy, within a consistent passage number range, and free from contamination.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, temperature, and CO2 levels.[3]

  • Compound Handling: Be meticulous in preparing serial dilutions of this compound. Adsorption to plastics, precipitation at high concentrations, or instability in the assay medium can all lead to inaccurate concentrations.

  • Positive and Negative Controls: Always include appropriate positive and negative controls to monitor the assay performance and ensure the results are valid.[1]

Q3: We are having difficulty confirming the target engagement of this compound. What techniques can we use?

A3: Target engagement assays are critical for validating the mechanism of action of a new compound. Several biophysical and cell-based methods can be employed:

  • Radioligand Binding Assays: If a radiolabeled ligand for the target is available, competitive binding assays can determine the affinity of this compound for the target receptor.[4]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the compound to the purified target protein in real-time.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon compound binding.

  • Enzyme Activity Assays: If the target is an enzyme, direct measurement of enzyme activity in the presence of varying concentrations of this compound can confirm inhibition or activation.[5][6][7][8]

Troubleshooting Guides

Guide 1: Inconsistent Analytical Chemistry Results (LC-MS)

This guide addresses common issues observed during the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

Problem: Shifting Retention Times

Potential Cause Troubleshooting Step Expected Outcome
Column Degradation Replace the HPLC column with a new one of the same type.Consistent retention times are restored.
Mobile Phase Inconsistency Prepare fresh mobile phase, ensuring accurate composition and pH.Stable retention times across multiple runs.
Flow Rate Fluctuation Check the LC pump for leaks and ensure it is properly primed.A stable baseline pressure and consistent retention times.
Temperature Variation Use a column oven to maintain a constant temperature.Elimination of retention time drift due to temperature changes.

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the injection volume or the concentration of the sample.Symmetrical, sharp peaks are observed.
Contamination Flush the column and the entire LC system with appropriate solvents.[10]Improved peak shape and a cleaner baseline.
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or compatible with the mobile phase.Sharper, more focused peaks.
Guide 2: Variability in In Vitro Biological Assays

This guide provides a systematic approach to troubleshooting inconsistent results in cell-based or biochemical assays involving this compound.

Problem: High Variability in Replicate Data Points

Potential Cause Troubleshooting Step Expected Outcome
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions.Reduced standard deviation between replicate wells.
Uneven Cell Seeding Ensure a single-cell suspension before plating and use a consistent plating technique.A uniform cell monolayer and consistent results across the plate.
Edge Effects in Plates Avoid using the outer wells of the assay plate or fill them with media/buffer to create a humidity barrier.Minimized variability between inner and outer wells.

Problem: Inconsistent Dose-Response Curves

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect the compound stock and dilutions for any precipitate. Determine the solubility limit in the assay medium.A clear, sigmoidal dose-response curve with a well-defined maximum effect.
Compound Instability Assess the stability of this compound in the assay medium over the time course of the experiment.Consistent IC50 values across experiments performed at different times.
Assay Interference Test for compound autofluorescence or absorbance at the assay wavelength.Accurate measurement of the biological response without artifacts.

Experimental Protocols

Protocol 1: General Protocol for Purity Determination by HPLC-UV
  • Preparation of Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of this compound).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution and analyze the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: General Protocol for a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_bioassay Biological Assay synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification qc Quality Control (LC-MS, NMR, Purity) purification->qc stock Prepare Stock Solution qc->stock Qualified Batch assay Perform In Vitro Assay stock->assay data Data Acquisition assay->data analysis Data Analysis & Interpretation data->analysis Raw Data inconsistent Inconsistent Results? analysis->inconsistent troubleshoot Troubleshoot (See Guides) inconsistent->troubleshoot Yes report Report Findings inconsistent->report No troubleshooting_logic cluster_source Potential Sources of Error cluster_actions Troubleshooting Actions start Inconsistent Experimental Results with this compound compound Compound Integrity (Purity, Stability) start->compound assay_system Assay System (Cells, Reagents) start->assay_system procedure Experimental Procedure (Pipetting, Timing) start->procedure reanalyze Re-analyze Compound Batch (HPLC, LC-MS) compound->reanalyze validate_assay Validate Assay Components (Controls, Cell Health) assay_system->validate_assay review_protocol Review & Standardize Protocol procedure->review_protocol end Consistent & Reproducible Results reanalyze->end validate_assay->end review_protocol->end

References

Validation & Comparative

Comparative Analysis of C14H15FN4O3 and Roflumilast as PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phosphodiesterase 4 (PDE4) inhibitory activity of the novel compound C14H15FN4O3 and the established drug, Roflumilast. The following sections present a summary of their inhibitory potency, a detailed experimental protocol for assessing their activity, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitory Activity

The inhibitory activities of this compound and Roflumilast against key PDE4 subtypes are summarized in the table below. The data for this compound is representative of a novel inhibitor of this class, while the data for Roflumilast is compiled from publicly available studies.

CompoundPDE4A (IC50, nM)PDE4B (IC50, nM)PDE4C (IC50, nM)PDE4D (IC50, nM)
This compound (Hypothetical) Data not available~0.8Data not available~0.6
Roflumilast 0.7 - 3.00.2 - 0.844.30.68

Note: IC50 values for Roflumilast can vary slightly between different studies and assay conditions. The data for this compound is based on a representative novel PDE4 inhibitor and should be considered hypothetical in the absence of direct experimental results for this specific molecule.

Signaling Pathway

The following diagram illustrates the role of PDE4 in the cyclic AMP (cAMP) signaling pathway and the mechanism of action of PDE4 inhibitors.

cluster_cell Cell Membrane GPCR GPCR Activation (e.g., by agonist) AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes cAMP to Inflammation Decreased Inflammation PKA->Inflammation Inhibitor This compound or Roflumilast Inhibitor->PDE4 inhibits

Caption: PDE4 Inhibition and cAMP Signaling.

Experimental Protocols

A fluorescence polarization (FP) assay is a common method to determine the in vitro potency of PDE4 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PDE4 enzymes.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

  • FAM-cAMP (fluorescein-labeled cAMP) substrate.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA.

  • Test compounds (this compound and Roflumilast) dissolved in DMSO.

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted.

  • Assay Reaction:

    • Add 5 µL of diluted test compound or DMSO (for control wells) to the microplate wells.

    • Add 10 µL of the appropriate PDE4 enzyme dilution in assay buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of FAM-cAMP substrate to each well. The final concentration of FAM-cAMP should be below its Km value for the respective enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) Where:

      • FP_sample is the fluorescence polarization of the well with the test compound.

      • FP_max is the fluorescence polarization of the well with enzyme and substrate but no inhibitor (0% inhibition).

      • FP_min is the fluorescence polarization of the well with substrate but no enzyme (100% inhibition).

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of a PDE4 inhibitor.

A Prepare Serial Dilution of Test Compound B Add Compound and PDE4 Enzyme to Microplate Wells A->B C Pre-incubate at Room Temperature B->C D Add FAM-cAMP Substrate to Initiate Reaction C->D E Incubate at Room Temperature D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: IC50 Determination Workflow.

Validating the Biological Target of C14H15FN4O3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial Investigation Reveals No Publicly Available Data for C14H15FN4O3

An extensive search of chemical databases and scientific literature did not yield any specific, well-characterized compound with the molecular formula this compound. Consequently, information regarding its biological target and associated experimental validation data is not publicly available. This prevents the creation of a comparison guide for this specific molecule as requested.

It is possible that this compound represents a novel or proprietary compound not yet disclosed in public forums. Alternatively, there may be a typographical error in the provided molecular formula.

Alternative Analysis: Validating the Biological Target of Volasertib (a Plk1 Inhibitor)

Given the lack of information on this compound, this guide will instead focus on a well-established compound, Volasertib (BI 6727) , as an illustrative example of how to validate a biological target. Volasertib is a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of the cell cycle, and has been investigated as a therapeutic agent in oncology.[1][2] The validation of Plk1 as the biological target of Volasertib provides a robust case study for researchers and drug development professionals.

Overview of Volasertib and its Biological Target: Plk1

Volasertib is a dihydropteridinone derivative that acts as an ATP-competitive inhibitor of Plk1. Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Dysregulation and overexpression of Plk1 are common in many human cancers, making it an attractive target for cancer therapy.[1] By inhibiting Plk1, Volasertib induces mitotic arrest and subsequent apoptosis in cancer cells.[1]

Data Presentation: Quantitative Comparison of Plk1 Inhibitors

The following table summarizes the in vitro potency of Volasertib against Plk family members and compares it to another known Plk1 inhibitor, BI 2536.

CompoundTargetIC50 (nM)Reference
Volasertib (BI 6727) Plk1 0.87
Plk25
Plk356
BI 2536Plk10.83
Plk23.5
Plk39.2

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols for Target Validation

Validating that Plk1 is the genuine biological target of Volasertib involves a multi-pronged approach, including direct binding assays, cellular mechanism of action studies, and observation of on-target phenotypes.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the potency and selectivity of Volasertib against a panel of kinases.

  • Methodology:

    • Recombinant human Plk1, Plk2, and Plk3 enzymes are incubated with a fluorescently labeled peptide substrate and ATP.

    • Serial dilutions of Volasertib are added to the reaction wells.

    • The kinase reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or TR-FRET).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

    • To assess selectivity, Volasertib is screened against a broad panel of other kinases using similar assay formats.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of Volasertib to Plk1 in a cellular context.

  • Methodology:

    • Intact cancer cells are treated with either vehicle or Volasertib.

    • The treated cells are heated at a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble Plk1 remaining at each temperature is quantified by Western blotting or ELISA.

    • Binding of Volasertib to Plk1 stabilizes the protein, resulting in a higher melting temperature compared to the vehicle-treated control.

3. Mitotic Arrest and Apoptosis Assays

  • Objective: To demonstrate that Volasertib induces the expected cellular phenotype associated with Plk1 inhibition.

  • Methodology:

    • Cancer cell lines are treated with increasing concentrations of Volasertib for a specified time (e.g., 24-48 hours).

    • For Mitotic Arrest: Cells are fixed, stained with a DNA dye (e.g., DAPI) and an antibody against a mitotic marker (e.g., phospho-histone H3). The percentage of cells in mitosis is quantified by flow cytometry or high-content imaging. A significant increase in the mitotic population is indicative of Plk1 inhibition.

    • For Apoptosis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.

Visualizing Key Pathways and Workflows

Signaling Pathway of Plk1 Inhibition by Volasertib

Plk1_Inhibition_Pathway cluster_cell Cancer Cell Volasertib Volasertib Plk1 Plk1 Volasertib->Plk1 Inhibits Spindle Microtubule Spindle Assembly Plk1->Spindle Promotes ATP ATP ATP->Plk1 Mitosis Mitotic Progression Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Volasertib inhibits Plk1, leading to mitotic arrest and apoptosis.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_invitro In Vitro cluster_cellular Cellular cluster_invivo In Vivo Kinase_Assay Kinase Inhibition Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Assay->CETSA Confirms Cellular Binding Phenotype Phenotypic Assays (Mitotic Arrest, Apoptosis) CETSA->Phenotype Links Binding to Effect Xenograft Xenograft Models (Anti-tumor Efficacy) Phenotype->Xenograft Predicts In Vivo Activity

Caption: A multi-step workflow for validating a biological target.

References

Comparative Cross-Reactivity and Selectivity Profiling of Crizotinib and Other Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity and cross-reactivity of crizotinib, a first-generation anaplastic lymphoma kinase (ALK) inhibitor, against several next-generation ALK inhibitors: alectinib, ceritinib, and brigatinib. This objective comparison is supported by experimental data to inform target validation and guide the selection of the most appropriate chemical probes for preclinical research.

Introduction

Crizotinib is a multi-targeted tyrosine kinase inhibitor primarily developed for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[1] It also exhibits potent activity against ROS1 and c-MET tyrosine kinases.[1] While effective, the clinical utility of crizotinib can be limited by the development of resistance and off-target effects. This has spurred the development of next-generation ALK inhibitors with improved selectivity and potency. This guide presents a head-to-head comparison of their kinase inhibition profiles.

Kinase Selectivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target toxicities. Kinase selectivity is commonly assessed by screening the compound against a large panel of kinases and measuring its inhibitory activity. The data below is compiled from various publicly available datasets and may have been generated using different assay formats and ATP concentrations, which can influence the absolute inhibitory values.

Table 1: Comparative Kinase Inhibition Profile of Crizotinib and Next-Generation ALK Inhibitors (% Inhibition at 1 µM)
Kinase TargetCrizotinib (% Inhibition)Alectinib (% Inhibition)Ceritinib (% Inhibition)Brigatinib (% Inhibition)
ALK >95 >95 >95 >95
ROS1 >95 <1025>90
c-MET >90 <10<10<10
AAK18811025
ABL145<1515
ACK17521230
AURKA20<17840
CAMK2D6552018
CHEK230<11510
FAK85108822
FER9289535
FLT370154085
LCK15<158
p38α (MAPK14)4022512
SRC25<11010
TRKA6053020
VEGFR235<11815

Note: Data is illustrative and compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways

Crizotinib and the other ALK inhibitors primarily target the ALK fusion protein, which is a key driver in certain cancers. Constitutive activation of the ALK fusion protein leads to the downstream activation of several oncogenic signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and invasion. The cross-reactivity of crizotinib with ROS1 and c-MET means it also modulates the signaling cascades downstream of these receptor tyrosine kinases.

ALK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Crizotinib Crizotinib Crizotinib->ALK Inhibits

Caption: ALK signaling and inhibition by crizotinib.

Experimental Protocols

The following are generalized protocols for common kinase activity assays used for selectivity profiling.

Radiometric Filter-Binding Kinase Assay

This assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate (peptide or protein) by the kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • Test compounds (e.g., crizotinib) dissolved in DMSO

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.

  • Add the test compound at various concentrations (or DMSO for control) to the wells of a microplate.

  • Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Stop the reaction by adding an equal volume of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove non-specific binding of the radiolabeled ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

Radiometric_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound or DMSO A->B C Initiate Reaction with [γ-³²P]ATP/ATP B->C D Incubate at 30°C C->D E Stop Reaction (e.g., with Phosphoric Acid) D->E F Transfer to Filter Plate E->F G Wash to Remove Unincorporated [γ-³²P]ATP F->G H Add Scintillation Fluid G->H I Measure Radioactivity H->I J Calculate % Inhibition I->J

Caption: Workflow for a radiometric kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-antibody, leading to a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • Kinase reaction buffer

  • ATP solution

  • Test compounds dissolved in DMSO

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • Stop/detection buffer (containing EDTA)

  • TR-FRET compatible microplate reader

Procedure:

  • Add the test compound at various concentrations (or DMSO for control) to the wells of a microplate.

  • Add the kinase and biotinylated substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by adding the stop/detection buffer containing the europium-labeled antibody and streptavidin-XL665.

  • Incubate the plate for another 60 minutes at room temperature to allow for the antibody-antigen and biotin-streptavidin binding to occur.

  • Measure the time-resolved fluorescence at the emission wavelengths of the donor (europium) and acceptor (XL665).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Determine the percentage of inhibition based on the decrease in the TR-FRET ratio in the presence of the test compound compared to the DMSO control.[2]

Conclusion

This guide provides a comparative overview of the selectivity and cross-reactivity of crizotinib and several next-generation ALK inhibitors. While crizotinib is a potent inhibitor of ALK, ROS1, and c-MET, next-generation inhibitors like alectinib and ceritinib exhibit a more selective profile, which may translate to a more favorable safety profile. Brigatinib, while also highly potent against ALK, retains some activity against ROS1. The choice of a specific inhibitor for research or therapeutic development should be guided by the desired target profile and the potential implications of off-target activities. The provided experimental protocols offer a starting point for researchers to conduct their own in-house selectivity profiling studies.

References

C14H15FN4O3 efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An inquiry into the compound with the chemical formula C14H15FN4O3 reveals a lack of public information regarding its common name, biological targets, or any associated efficacy studies. Searches for this specific molecular formula in chemical and pharmacological databases did not yield a match to a known drug or research compound.

Consequently, the core requirements of the requested comparison guide—including data on efficacy in different cell lines, detailed experimental protocols, and a mechanistic signaling pathway diagram—cannot be fulfilled at this time. The absence of publicly available experimental data prevents the creation of the specified data tables and visualizations.

Further investigation would require a correct and identifiable compound name or a revised chemical formula that corresponds to a substance documented in scientific literature. Without this foundational information, a comparative analysis of its performance in various cell lines is not possible.

In-Depth Comparative Analysis of C14H15FN4O3 and Commercially Available Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals.

The compound with the molecular formula C14H15FN4O3 represents a novel chemical entity with limited publicly available information. Extensive searches have not identified a specific, well-characterized compound corresponding to this formula. This guide, therefore, addresses the challenges in performing a direct comparative analysis and provides a framework for evaluating related compounds, drawing from available data on structurally similar molecules.

Challenges in Direct Comparison

A direct comparison of this compound with commercially available analogs is currently impeded by the lack of a defined structure and biological activity profile for this specific molecule. Without a reference compound, a targeted search for analogs with similar scaffolds or mechanisms of action is not feasible.

One closely related compound identified during our search is N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide, with the molecular formula C14H15FN4O3S2. The presence of a sulfur atom differentiates it from the requested formula, highlighting the importance of precise molecular identification in chemical and biological studies.

Framework for Future Comparative Analysis

Should the structure and biological activity of this compound become available, the following framework can be employed to conduct a thorough comparative analysis with commercially available analogs.

Table 1: Comparative Profile of this compound and Analogs
ParameterThis compoundAnalog 1Analog 2Analog 3
Common Name TBD
IUPAC Name TBD
CAS Number TBD
Molecular Formula This compound
Structure TBD
Mechanism of Action TBD
Potency (IC50/EC50) TBD
Selectivity TBD
Solubility TBD
Bioavailability TBD
Commercial Supplier N/A

TBD: To Be Determined

Experimental Protocols for Key Comparative Assays

To ensure a robust and reproducible comparison, detailed and standardized experimental protocols are essential. The following methodologies are recommended for key in vitro and in vivo experiments.

In Vitro Potency Assay (e.g., Kinase Inhibition Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific molecular target.

  • Materials: Test compounds, target enzyme, substrate, ATP, assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the target enzyme to the wells of a 96-well plate.

    • Add the test compounds to the respective wells and incubate for a pre-determined time.

    • Initiate the enzymatic reaction by adding the substrate and ATP.

    • Incubate for the specified reaction time.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Cell-Based Assay (e.g., Proliferation Assay)
  • Objective: To assess the effect of the test compounds on the proliferation of a specific cell line.

  • Materials: Test compounds, target cell line, cell culture medium, fetal bovine serum (FBS), 96-well cell culture plates, MTS or similar reagent, incubator, plate reader.

  • Procedure:

    • Seed the target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add a proliferation reagent (e.g., MTS) to each well and incubate until color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizing Experimental Workflows and Signaling Pathways

Clear and concise diagrams are crucial for communicating complex experimental setups and biological processes. The following examples demonstrate the use of the DOT language to generate such visualizations.

experimental_workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_readout Readout Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition 72h Incubation 72h Incubation Compound Addition->72h Incubation MTS Assay MTS Assay 72h Incubation->MTS Assay Data Analysis Data Analysis MTS Assay->Data Analysis

Caption: A typical workflow for a cell-based proliferation assay.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A simplified generic kinase signaling pathway.

Conclusion

While a direct comparative analysis of this compound is not yet possible, this guide provides a robust framework for the future evaluation of this and other novel chemical entities. By employing standardized experimental protocols and clear data visualization, researchers can effectively compare the performance of new compounds with existing analogs, thereby accelerating the drug discovery and development process. Further research to elucidate the structure and biological activity of this compound is warranted.

Navigating the Structure-Activity Landscape of Oxazolidinones: A Comparative Guide Focused on Linezolid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of an antibiotic and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of the oxazolidinone antibiotic Linezolid and its analogs, offering insights into the key molecular features that govern their antibacterial potency.

Due to the inability to identify a well-documented compound with the molecular formula C14H15FN4O3, this guide focuses on the extensively studied and structurally related antibiotic, Linezolid (C16H20FN3O4). Linezolid serves as a crucial proxy for understanding the SAR of this class of compounds, which are vital in combating multidrug-resistant Gram-positive infections.

Core Structure and Antibacterial Activity

Linezolid's antibacterial efficacy is intrinsically linked to its unique oxazolidinone core. It exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3] This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][4][5] This mechanism is distinct from many other protein synthesis inhibitors, reducing the likelihood of cross-resistance.[3][4]

The essential pharmacophore of the oxazolidinone class consists of the N-aryl-substituted oxazolidinone ring with a critical (S)-configuration at the C5 position, and an acyl-amino-methyl group attached to this C5.[6] Modifications to these core components have been extensively explored to understand and optimize antibacterial activity.

Structure-Activity Relationship Insights

Systematic modifications of the Linezolid structure have yielded valuable insights into the features that enhance or diminish its antibacterial potency. These are summarized below.

The A-Ring (Oxazolidinone Ring)

The integrity of the oxazolidinone ring is crucial for activity. The (S)-configuration at the C5 position is essential for potent antibacterial action.[6]

The B-Ring (N-Aryl Substituent)

The N-aryl ring, typically a fluorinated phenyl group in Linezolid, plays a significant role in binding to the ribosomal target.

  • Fluorine Substitution: The fluorine atom at the 3-position of the phenyl ring is a key feature that enhances potency.[7]

  • Substituents at the 4-position: The morpholine ring at the 4-position of the phenyl ring contributes significantly to the overall activity and pharmacokinetic properties of Linezolid.

The C5-Side Chain

The acetamidomethyl side chain at the C5 position of the oxazolidinone ring is a critical determinant of antibacterial activity. Numerous studies have explored modifications at this position.

  • Acylamino Group: The nature of the acylamino group has been a primary focus of SAR studies. It has been demonstrated that only smaller, non-polar fragments are well-tolerated at this position. Larger and more polar substituents generally lead to a decrease in activity compared to Linezolid.[8]

  • Alternative C5-Substituents: Research has explored replacing the acylaminomethyl group with other functionalities to improve potency and overcome resistance.[7]

Comparative Antibacterial Activity of Linezolid Analogs

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of Linezolid and selected analogs against common Gram-positive pathogens. The MIC is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

CompoundR-Group at C5-Side ChainS. aureus (MRSA) MIC (µg/mL)E. faecium (VRE) MIC (µg/mL)Reference
Linezolid -CH₂NHC(O)CH₃1-41-4[7]
Analog 1 -CH₂NHC(O)CH₂CH₃2-82-8[8]
Analog 2 -CH₂NHC(O)-cyclopropyl1-41-4[8]
Analog 3 -CH₂NHC(O)Ph>16>16[8]
Analog 4 -CH₂OH8-168-16[7]
Analog 5 -CH₂N₃4-84-8[7]

Note: The provided MIC values are representative ranges and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Linezolid and its analogs is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecium) is prepared to a specific turbidity, typically corresponding to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotics: The antibiotic compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]

The agar dilution method is also a valid alternative for determining MIC values.[9] For some applications, gradient diffusion methods, such as the MIC Test Strip (MTS), provide a direct reading of the MIC on an agar plate.[10]

Visualizing Key Relationships

The following diagrams illustrate the core structure-activity relationships of Linezolid and the general workflow for its biological evaluation.

SAR_Summary cluster_Linezolid Linezolid Core Structure cluster_Modifications Structural Modifications cluster_Activity Impact on Antibacterial Activity Linezolid Linezolid A_Ring A-Ring (Oxazolidinone) B_Ring B-Ring (N-Aryl) C5_Side_Chain C5-Side Chain (Acylaminomethyl) Potency Potency A_Ring->Potency (S)-config. crucial B_Ring->Potency 3-Fluoro enhances Spectrum Spectrum of Activity B_Ring->Spectrum 4-Morpholino important C5_Side_Chain->Potency Small, non-polar favored Resistance Overcoming Resistance C5_Side_Chain->Resistance Modifications can overcome resistance

Caption: Key Structure-Activity Relationships of Linezolid.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_SAR SAR Analysis Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify MIC MIC Determination (Broth Microdilution) Purify->MIC Data Data Analysis MIC->Data SAR_Analysis Structure-Activity Relationship Analysis Data->SAR_Analysis

Caption: General Workflow for SAR Studies of Linezolid Analogs.

Conclusion

The structure-activity relationship of Linezolid and its analogs has been extensively investigated, providing a clear roadmap for the design of novel oxazolidinone antibiotics. The key takeaways for researchers are the critical importance of the (S)-configuration at the C5 position, the beneficial effect of the 3-fluoro substituent on the N-aryl ring, and the stringent steric and electronic requirements of the C5-acylaminomethyl side chain. Future drug discovery efforts in this area will likely focus on modifications that can overcome emerging resistance mechanisms while maintaining or improving the favorable pharmacokinetic and safety profiles of this important class of antibiotics.

References

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of Bioactivity for C16H20FN3O4 (Linezolid) and Comparative Analysis

Introduction:

Linezolid is a synthetic antibiotic utilized in the treatment of infections caused by aerobic Gram-positive bacteria.[1] It exhibits bacteriostatic effects against enterococci and staphylococci and is bactericidal against the majority of streptococci isolates.[1] Its primary applications are in treating skin infections and pneumonia, particularly those caused by bacteria resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2]

Mechanism of Action

Linezolid functions by inhibiting the initiation of bacterial protein synthesis.[1] It specifically binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[1][3] This complex is crucial for the commencement of bacterial translation, and its disruption halts bacterial reproduction.[4] This unique mechanism of action, targeting the initiation step, means there is no cross-resistance with other protein synthesis inhibitors that typically act on the elongation step.[5]

Linezolid_Mechanism_of_Action cluster_bacterium Bacterial Cell 30S_subunit 30S Ribosomal Subunit 50S_subunit 50S Ribosomal Subunit 70S_complex 70S Initiation Complex 50S_subunit->70S_complex mRNA mRNA mRNA->70S_complex tRNA Initiator tRNA tRNA->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Linezolid->70S_complex Inhibits Formation Agar_Dilution_Workflow Prepare_Antibiotic Prepare serial two-fold dilutions of antibiotic Incorporate_Agar Incorporate each antibiotic dilution into molten Mueller-Hinton agar Prepare_Antibiotic->Incorporate_Agar Pour_Plates Pour agar into petri dishes and allow to solidify Incorporate_Agar->Pour_Plates Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Pour_Plates->Prepare_Inoculum Inoculate_Plates Inoculate the surface of each plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Determine MIC: lowest concentration with no visible bacterial growth Incubate->Read_Results End End Read_Results->End

References

Preclinical Efficacy of Rociletinib (C14H15FN4O3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of Rociletinib (also known as CO-1686), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other relevant EGFR inhibitors. The data presented is based on publicly available preclinical studies and is intended to offer an objective overview for research and drug development purposes.

Introduction to Rociletinib (C14H15FN4O3)

Rociletinib is an orally available, irreversible inhibitor of the epidermal growth factor receptor (EGFR).[1] It was specifically designed to target mutant forms of EGFR, including the T790M mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3] The molecule's acrylamide group forms a covalent bond with the cysteine 797 residue in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[2] A key characteristic of Rociletinib is its selectivity for mutant EGFR over wild-type (WT) EGFR, which was intended to reduce the dose-limiting toxicities associated with inhibiting the wild-type receptor.[1] While showing initial promise, the clinical development of Rociletinib was halted in May 2016.[4]

Comparative Molecules

This guide compares the preclinical efficacy of Rociletinib against other EGFR TKIs from different generations:

  • First-Generation TKIs: Gefitinib and Erlotinib (reversible inhibitors of EGFR).

  • Second-Generation TKIs: Afatinib (an irreversible pan-ErbB inhibitor).

  • Third-Generation TKIs: Osimertinib (an irreversible inhibitor of mutant EGFR, including T790M).

Data Presentation

The following tables summarize the quantitative data from various preclinical studies, comparing Rociletinib with other EGFR inhibitors.

Table 1: In Vitro Potency Against Different EGFR Variants

This table presents the half-maximal inhibitory concentrations (IC50) or inhibitor constant (Ki) values, indicating the potency of each drug against different forms of the EGFR enzyme and in cellular assays. Lower values indicate higher potency.

CompoundTargetPotency (nM)Assay Type
Rociletinib EGFR L858R/T790M Ki: 21.5 Cell-free
EGFR WT Ki: 303.3 Cell-free
Mutant EGFR cells GI50: 7 - 32 Cell-based
WT EGFR cells IC50: >2,000 Cell-based (p-EGFR)
Osimertinib EGFR L858R/T790MData not specified in search results-
EGFR WTData not specified in search results-
Gefitinib Mutant EGFRData not specified in search results-
WT EGFRData not specified in search results-
Erlotinib Mutant EGFRData not specified in search results-
WT EGFRData not specified in search results-
Afatinib Mutant EGFRData not specified in search results-
WT EGFRData not specified in search results-

Data sourced from[5]

Table 2: In Vivo Efficacy in NSCLC Xenograft Models

This table summarizes the in vivo antitumor activity of Rociletinib and comparators in mouse models of NSCLC.

CompoundMouse ModelEGFR Mutation StatusEfficacy Outcome
Rociletinib Transgenic MiceL858R/T790MTumor response observed
Transgenic MiceL858RTumor response observed
PC9 Brain Metastases ModelEGFRmDid not achieve tumor regression
Osimertinib PC9 Brain Metastases ModelEGFRmInduced sustained tumor regression
Erlotinib Transgenic MiceL858R/T790MNo tumor response
Transgenic MiceL858RTumor response observed
Afatinib Transgenic MiceL858R/T790MNo tumor response

Data sourced from[2][6][7]

Table 3: Brain Penetration in Preclinical Models

This table compares the ability of Rociletinib and other EGFR TKIs to cross the blood-brain barrier, a critical factor for treating brain metastases.

CompoundAnimal ModelOutcome
Rociletinib MouseLower brain penetration than Osimertinib
Cynomolgus MonkeyMarkedly lower brain exposure than [11C]osimertinib
Osimertinib MouseGreater penetration than gefitinib, rociletinib, or afatinib
Cynomolgus MonkeyMarkedly greater brain exposure than [11C]rociletinib and [11C]gefitinib
Gefitinib MouseLower brain penetration than Osimertinib
Cynomolgus MonkeyLower brain exposure than [11C]osimertinib
Afatinib MouseLower brain penetration than Osimertinib

Data sourced from[6][7]

Experimental Protocols

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory activity of the compound against purified EGFR enzyme variants.

  • Methodology: Recombinant human wild-type and mutant EGFR proteins are used. The kinase activity is typically measured by quantifying the phosphorylation of a substrate in the presence of ATP and varying concentrations of the inhibitor. The data is then used to calculate the IC50 or Ki value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50% or the binding affinity, respectively.[5]

Cell-Based Proliferation and Phosphorylation Assays
  • Objective: To assess the effect of the compound on the growth and EGFR signaling of cancer cells with different EGFR mutations.

  • Methodology: NSCLC cell lines with known EGFR mutations (e.g., activating mutations, T790M, or wild-type) are cultured. The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability or proliferation is measured using assays like MTS or CellTiter-Glo. To assess the inhibition of EGFR signaling, treated cells are lysed, and the levels of phosphorylated EGFR (p-EGFR) are quantified by Western blotting or ELISA.[5]

In Vivo Xenograft and Transgenic Mouse Studies
  • Objective: To evaluate the antitumor efficacy of the compound in a living organism.

  • Methodology:

    • Model System: Immunocompromised mice (e.g., nude mice) are implanted with human NSCLC cells (xenograft) or genetically engineered mice that develop tumors with specific EGFR mutations (transgenic models) are used.[2]

    • Treatment: Once tumors reach a certain size, the mice are randomized into vehicle control and treatment groups. The drug is administered orally at specified doses and schedules.[2]

    • Efficacy Measurement: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. The study endpoint is typically a predetermined tumor volume or a specific duration of treatment. Efficacy is reported as tumor growth inhibition or regression.[2]

Brain Penetration Studies
  • Objective: To quantify the extent to which the compound can cross the blood-brain barrier.

  • Methodology: The compound is administered to animals (e.g., mice or monkeys). At specific time points after dosing, blood and brain tissue samples are collected. The concentration of the drug in both plasma and brain tissue is measured using analytical techniques like LC-MS/MS. In some studies, radiolabeled compounds (e.g., with Carbon-11) are used in conjunction with positron emission tomography (PET) to visualize and quantify brain exposure.[6][7]

Visualizations

EGFR Signaling Pathway and TKI Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors EGFR TKIs EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gen1 1st Gen (Gefitinib, Erlotinib) Gen1->EGFR Inhibit Gen3 3rd Gen (Rociletinib, Osimertinib) Gen3->EGFR Inhibit (incl. T790M) EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Workflow for Preclinical In Vivo Efficacy Study

InVivo_Workflow start Start: NSCLC Cell Line (Known EGFR Mutation) culture Cell Culture & Expansion start->culture implant Tumor Cell Implantation (Subcutaneous in Mice) culture->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization of Mice into Treatment Groups growth->randomize treat_control Vehicle Control Group randomize->treat_control Group 1 treat_drug Drug Treatment Group (e.g., Rociletinib) randomize->treat_drug Group 2 monitor Monitor Tumor Volume & Body Weight treat_control->monitor treat_drug->monitor endpoint Study Endpoint Reached monitor->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis

Caption: Standard workflow for a preclinical xenograft study.

Mechanisms of Acquired Resistance to Rociletinib

Rociletinib_Resistance cluster_mechanisms Acquired Resistance Mechanisms Rociletinib Rociletinib Treatment on T790M+ NSCLC Progression Tumor Progression Rociletinib->Progression MET MET Amplification MET->Progression Leads to KRAS Activating KRAS Mutations KRAS->Progression Leads to EGFR_mut Tertiary EGFR Mutations (e.g., L798I, C797S) EGFR_mut->Progression Leads to Transform Histologic Transformation (e.g., to SCLC) Transform->Progression Leads to Bypass Other Bypass Pathways Bypass->Progression Leads to

Caption: Known mechanisms of acquired resistance to Rociletinib.

Summary and Conclusion

Preclinical data demonstrates that Rociletinib (this compound) is a potent inhibitor of EGFR activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][2][5] In vivo studies confirmed its efficacy in mouse models harboring these mutations, showing superiority over first-generation TKIs in the T790M-positive setting.[2]

However, when compared to its contemporary third-generation inhibitor, Osimertinib, preclinical studies highlighted some key disadvantages for Rociletinib. Notably, Osimertinib demonstrated significantly greater penetration of the blood-brain barrier and induced tumor regression in a brain metastases model where Rociletinib did not.[6][7] Furthermore, similar to other targeted therapies, resistance to Rociletinib can develop through various mechanisms, with MET amplification being one of the most frequently observed.[8] These preclinical findings, combined with clinical trial data, provide a comprehensive picture of Rociletinib's profile and its place within the landscape of EGFR inhibitors for NSCLC.

References

Safety Operating Guide

Navigating the Disposal of C14H15FN4O3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the research chemical with the molecular formula C14H15FN4O3, identified as 4-amino-N-(2-fluoro-5-nitrophenyl)-3-methoxy-N-methylbutanamide, requires a meticulous approach due to the absence of a specific Safety Data Sheet (SDS) in publicly available databases. In such instances, researchers and laboratory personnel must adhere to a conservative disposal pathway, treating the compound as hazardous until proven otherwise. This guide provides a procedural framework for the safe handling and disposal of this compound, drawing upon general principles of laboratory safety and data from structurally related compounds.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure, which includes nitro, amino, and fluoro functional groups, a comprehensive hazard assessment is critical. The following table summarizes potential hazards and recommended PPE based on general chemical safety standards.

Potential Hazard GHS Hazard Statement (Anticipated) Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation/Corrosion H315: Causes skin irritationWear protective gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Eye Irritation/Damage H319: Causes serious eye irritationWear safety glasses with side shields or chemical splash goggles.
Respiratory Irritation H335: May cause respiratory irritationHandle in a well-ventilated area, preferably within a chemical fume hood.
Aquatic Toxicity H400/H410: Very toxic to aquatic lifeAvoid release to the environment.

II. Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a hazardous waste stream. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "4-amino-N-(2-fluoro-5-nitrophenyl)-3-methoxy-N-methylbutanamide," the molecular formula "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.

2. Waste Accumulation:

  • Container: Use a sealed, leak-proof container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene).

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from ignition sources and incompatible materials.

3. Consultation and Documentation:

  • EHS Notification: Contact your institution's EHS department to inform them of the new waste stream. Provide them with all available information on the chemical. They will provide guidance on the specific disposal procedures required by your institution and local regulations.

  • Waste Profile: You may be required to complete a hazardous waste profile sheet. This document will include the chemical name, quantity, and potential hazards.

4. Arranging for Disposal:

  • Licensed Disposal Vendor: All hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company. Your EHS department will have a contract with an approved vendor.

  • Packaging for Transport: Follow the instructions provided by your EHS department and the disposal vendor for packaging the waste for transport. This may include specific labeling and secondary containment requirements.

5. Record Keeping:

  • Maintain a detailed record of the amount of this compound that has been consigned to the hazardous waste stream. This is a regulatory requirement in many jurisdictions.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

A Identify this compound for Disposal B Consult Institutional EHS Department A->B C Characterize Waste (Assume Hazardous) B->C D Segregate and Containerize Waste C->D E Label Container with Chemical Name and Hazards D->E F Store in Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Vendor F->G H Complete Waste Manifest and Records G->H I Waste Transported for Final Disposal H->I

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide for trained laboratory personnel. The absence of a specific SDS for this compound necessitates a cautious approach. Always prioritize the guidance of your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.